molecular formula C9H8N2O6 B14004577 N-(2-Hydroxy-3-nitrobenzoyl)glycine CAS No. 35748-38-0

N-(2-Hydroxy-3-nitrobenzoyl)glycine

Katalognummer: B14004577
CAS-Nummer: 35748-38-0
Molekulargewicht: 240.17 g/mol
InChI-Schlüssel: ZKNYKRHOSGFPCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Hydroxy-3-nitrobenzoyl)glycine (CAS 35748-38-0) is a specialized biochemical compound with a molecular formula of C 9 H 8 N 2 O 6 and a molecular weight of 240.17 g/mol . It is an N-acyl glycine derivative, a class of metabolites that play a significant role as conjugates in the body's detoxification and deportation pathways for aromatic acids . As a conjugate of glycine and a substituted benzoic acid, this compound is of high interest for studying the glycine deportation system, an essential component of glycine catabolism and homeostasis . Researchers can utilize it to probe the mechanisms by which the body regulates systemic and central nervous system levels of glycine, a critical amino acid that functions as both a biosynthetic precursor and a neurotransmitter . Its structural features also make it a candidate for use in targeted metabolomics studies, where N-acyl glycines are increasingly recognized as potential diagnostic biomarkers for metabolic diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

35748-38-0

Molekularformel

C9H8N2O6

Molekulargewicht

240.17 g/mol

IUPAC-Name

2-[(2-hydroxy-3-nitrobenzoyl)amino]acetic acid

InChI

InChI=1S/C9H8N2O6/c12-7(13)4-10-9(15)5-2-1-3-6(8(5)14)11(16)17/h1-3,14H,4H2,(H,10,15)(H,12,13)

InChI-Schlüssel

ZKNYKRHOSGFPCY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NCC(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

In Vitro Mechanism of Action of N-(2-Hydroxy-3-nitrobenzoyl)glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(2-Hydroxy-3-nitrobenzoyl)glycine is a synthetic molecule featuring a salicylate backbone, a structural motif renowned for its anti-inflammatory properties, most notably exemplified by aspirin. The incorporation of a nitro group and conjugation with glycine suggests a multi-faceted biological activity profile. While direct literature on this specific compound is sparse, its structural components allow for the formulation of a strong central hypothesis: N-(2-Hydroxy-3-nitrobenzoyl)glycine functions as a dual-action agent, exhibiting both anti-inflammatory and pro-apoptotic activities in vitro.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously investigate this hypothesized mechanism of action. The narrative will delve into the causal logic behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific principles. We will explore two primary mechanistic pathways: the modulation of inflammatory responses and the induction of programmed cell death.

Part 1: Elucidating the Anti-Inflammatory Mechanism

The salicylate scaffold of N-(2-Hydroxy-3-nitrobenzoyl)glycine strongly implies an interaction with key inflammatory pathways. The most prevalent of these is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascade, a central regulator of inflammatory gene expression.[1][2] Additionally, the inhibition of cyclooxygenase (COX) enzymes, the primary target of many non-steroidal anti-inflammatory drugs (NSAIDs), represents another plausible mechanism.[3]

Hypothesized Anti-Inflammatory Action

We hypothesize that N-(2-Hydroxy-3-nitrobenzoyl)glycine mitigates inflammatory responses by inhibiting the activation of the NF-κB pathway and suppressing the activity of COX enzymes. This would lead to a downstream reduction in the production of key inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[4]

Experimental Workflow for Anti-Inflammatory Assessment

A robust in vitro model for inflammation can be established using murine macrophage cells (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1) stimulated with lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, potently activates the NF-κB pathway, mimicking an inflammatory state.[5]

dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

} endomdot Caption: Workflow for assessing anti-inflammatory activity.

Key Signaling Pathway: NF-κB

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by agents like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7] This liberates the NF-κB dimer (typically p50/p65), which then translocates to the nucleus to induce the transcription of pro-inflammatory genes.[1][6]

dot graph G { layout=dot; rankdir="TB"; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} endomdot Caption: Proposed inhibition of the NF-κB signaling pathway.

Expected Quantitative Data

The efficacy of N-(2-Hydroxy-3-nitrobenzoyl)glycine as an anti-inflammatory agent can be quantified by its ability to reduce the production of key inflammatory markers in a dose-dependent manner.

AssayEndpoint MeasuredExpected Outcome with Increasing Compound Concentration
Griess Assay Nitrite (a proxy for NO) concentration in supernatantDecreased nitrite levels
ELISA TNF-α concentration in supernatantDecreased TNF-α levels
ELISA IL-6 concentration in supernatantDecreased IL-6 levels
COX Activity Assay Peroxidase activity of COX-1 and COX-2Decreased activity, indicating inhibition
Western Blot Phosphorylation of IκBα and p65Decreased phosphorylation levels

Part 2: Probing the Pro-Apoptotic Mechanism

The presence of a nitro group on the salicylate ring introduces electrophilic properties and the potential for redox cycling, which can induce cellular stress and trigger apoptosis, or programmed cell death. This is a highly sought-after characteristic in the development of anti-cancer therapeutics.

Hypothesized Pro-Apoptotic Action

We hypothesize that N-(2-Hydroxy-3-nitrobenzoyl)glycine induces apoptosis in susceptible cells, such as cancer cell lines, through the activation of the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. This activation culminates in the activation of executioner caspases, which are proteases that dismantle the cell in a controlled manner.[8][9]

Experimental Workflow for Apoptosis Assessment

A suitable cancer cell line (e.g., Jurkat for leukemia, HCT116 for colon cancer) will be used to evaluate the pro-apoptotic potential of the compound.

dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

} endomdot Caption: Workflow for assessing pro-apoptotic activity.

Key Signaling Pathway: Caspase Activation Cascade

Apoptosis is executed by a family of proteases called caspases.[10] The two major pathways leading to caspase activation are the extrinsic pathway, initiated by death receptors and activating initiator caspase-8, and the intrinsic pathway, which is mitochondria-dependent and activates initiator caspase-9.[9][11] Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[8]

dot graph G { layout=dot; rankdir="TB"; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} endomdot Caption: Overview of the apoptotic caspase cascade.

Expected Quantitative Data

The pro-apoptotic activity of N-(2-Hydroxy-3-nitrobenzoyl)glycine is determined by its ability to reduce cell viability and induce markers of apoptosis.

AssayEndpoint MeasuredExpected Outcome with Increasing Compound Concentration
MTT Assay Cell Viability (% of control)Decreased cell viability (lower IC50 indicates higher potency)
Annexin V/PI Staining Percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cellsIncreased percentage of early and late apoptotic cells
Caspase-Glo® Assays Luminescence (proportional to caspase activity)Increased activity of Caspase-9 (intrinsic) and/or Caspase-8 (extrinsic), and Caspase-3/7 (executioner)
JC-1 Staining Ratio of red/green fluorescenceDecreased ratio, indicating mitochondrial membrane depolarization

Part 3: Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed, step-by-step methodologies for key experiments are provided below.

Protocol 1: Nitric Oxide Determination (Griess Assay)

This protocol measures nitrite, a stable breakdown product of nitric oxide, in cell culture supernatants.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. Pre-treat cells with various concentrations of N-(2-Hydroxy-3-nitrobenzoyl)glycine for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Sample Collection: Carefully collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I and 50 µL of Griess Reagent II.[12] Some protocols may use a combined reagent.[13]

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark.[12][13] Measure the absorbance at 540 nm using a microplate reader.[13][14]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[15]

  • Cell Seeding and Treatment: Seed Jurkat cells in a 6-well plate and treat with various concentrations of N-(2-Hydroxy-3-nitrobenzoyl)glycine for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 500 x g for 5 minutes.[15]

  • Washing: Discard the supernatant and wash the cells once with cold 1X PBS. Centrifuge again.[15]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[16] Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V- / PI-[15]

    • Early apoptotic cells: Annexin V+ / PI-[15]

    • Late apoptotic/necrotic cells: Annexin V+ / PI+[15]

Protocol 3: COX Activity Assay

This assay measures the peroxidase activity of COX enzymes.[3]

  • Sample Preparation: Prepare cell lysates from treated and untreated cells by homogenization in a cold lysis buffer containing a protease inhibitor cocktail.[17] Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[18]

  • Reaction Setup: In a 96-well plate, add assay buffer, heme, and the cell lysate sample.[18][19] For distinguishing between COX-1 and COX-2, specific inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) can be added to parallel wells.[17]

  • Initiation: Initiate the reaction by adding a colorimetric substrate (e.g., oxidized N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) followed by arachidonic acid.[3]

  • Measurement: Read the absorbance at 590 nm using a plate reader in kinetic mode for 5 minutes.[3]

  • Calculation: Calculate the rate of reaction (change in absorbance per minute). The COX activity is proportional to this rate.[18]

Conclusion

The structural features of N-(2-Hydroxy-3-nitrobenzoyl)glycine provide a compelling rationale for investigating its potential as a dual-action anti-inflammatory and pro-apoptotic agent. The in vitro framework detailed in this guide offers a comprehensive and scientifically rigorous approach to elucidating its mechanism of action. By systematically evaluating its effects on key signaling pathways like NF-κB and the caspase cascade, researchers can generate the robust data necessary to validate its therapeutic potential. The provided protocols serve as a foundation for these investigations, ensuring data integrity and reproducibility. This structured approach will be invaluable for drug development professionals seeking to characterize novel chemical entities for applications in oncology and inflammatory diseases.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Bio-protocol. (n.d.). Nitric Oxide Griess Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. Retrieved from [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. [Link]

  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. BioMed Research International. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Lakshmanan, I., & Batra, S. K. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology (Clifton, N.J.), 1709, 291–297. [Link]

  • Pérez-Hernández, M. G., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(4), 1258. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Roy, S., et al. (2000). Caspases at the Heart of the Apoptotic Cell Death Pathway. Journal of Medicinal Chemistry, 43(20), 3649–3652. [Link]

  • QIAGEN. (n.d.). Apoptosis Signaling Pathway: Stages, Types and Key Molecules. Retrieved from [Link]

  • Zlabinger, G. J., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Inflammation research, 60(2), 167–174. [Link]

  • Shih, R. H., et al. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in molecular neuroscience, 8, 77. [Link]

  • Lakshmanan, I., & Batra, S. K. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(13), e2933. [Link]

  • Ali, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1234-1245. [Link]

  • Ghule, B. V., & Yeole, P. G. (2012). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science, 2(5), 11-15. [Link]

  • Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction, its application with gas chromatography-mass spectrometry, and its limitations. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 851(1-2), 51–70. [Link]

  • BioVision. (n.d.). Nitrite Assay Kit (Griess Reagent). Retrieved from [Link]

  • Armstrong, R. N. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current protocols in pharmacology, Chapter 2, Unit2.8. [Link]

  • Feelisch, M., & Noack, E. A. (1987). Correlation between nitric oxide formation during degradation of organic nitrates and activation of guanylate cyclase. European journal of pharmacology, 139(1), 19–30. [Link]

  • Singh, R., et al. (2024). Potentially active aspirin derivative to release nitric oxide: In-vitro, In-vivo and in-silico approaches. Saudi Pharmaceutical Journal, 32(1), 101925. [Link]

  • Zadrazilova, I., et al. (2016). Novel Derivatives of Nitro-Substituted Salicylic Acids: Synthesis, Antimicrobial Activity and Cytotoxicity. Bioorganic & medicinal chemistry, 24(1), 125–134. [Link]

  • Peng, H. B., et al. (1996). Salicylate or Aspirin Inhibits the Induction of the Inducible Nitric Oxide Synthase in Rat Cardiac Fibroblasts. Circulation research, 79(3), 491–499. [Link]

  • Beula, G. M., et al. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis, 12(3), 176-178. [Link]

  • Feelisch, M. (1991). Molecular mechanisms of nitrovasodilator bioactivation. European heart journal, 12 Suppl E, 26–32. [Link]

  • Beula, G. M., et al. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Rivera, G., et al. (2025). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 30(1), 123. [Link]

  • National Center for Biotechnology Information. (n.d.). Glycine, N-(3-nitrobenzoyl)-. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Glycine, N-(2-hydroxybenzoyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

N-(2-Hydroxy-3-nitrobenzoyl)glycine molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide: N-(2-Hydroxy-3-nitrobenzoyl)glycine – Mass Spectrometry Profiling and PHD2 Inhibition Workflows

Executive Summary

In the landscape of targeted drug discovery, precise physicochemical characterization and rigorous mechanistic validation are the cornerstones of assay reproducibility. This whitepaper provides an authoritative, in-depth analysis of N-(2-Hydroxy-3-nitrobenzoyl)glycine (also known as 2-[(2-hydroxy-3-nitrobenzoyl)amino]acetic acid), a compound of significant interest for its role in modulating the Hypoxia-Inducible Factor (HIF) pathway[1],[2]. By acting as an inhibitor of Prolyl Hydroxylase Domain 2 (PHD2), this molecule prevents the degradation of HIF-1α, thereby stabilizing the transcription factor under normoxic conditions[3],[4].

Designed for researchers and mass spectrometry (MS) professionals, this guide synthesizes the compound’s exact mass fundamentals with field-proven, self-validating experimental workflows for characterizing protein-inhibitor interactions.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A critical failure point in early-stage drug screening is the conflation of molecular weight (MW) and exact mass. While MW is a weighted average of naturally occurring isotopes used for bulk stoichiometric calculations, the exact mass is calculated using the single most abundant isotope of each element (e.g., 12 C, 1 H, 14 N, 16 O).

For N-(2-Hydroxy-3-nitrobenzoyl)glycine (C 9​ H 8​ N 2​ O 6​ ), accurate mass determination is the primary self-validating metric in High-Resolution Mass Spectrometry (HRMS). Identifying the exact monoisotopic mass ensures that the correct precursor ion is isolated, distinguishing the target from isobaric interferences in complex biological matrices[2],[5].

Table 1: Quantitative Physicochemical Data

Property Value Analytical Significance
Chemical Name N-(2-Hydroxy-3-nitrobenzoyl)glycine Standard IUPAC nomenclature
CAS Number 35748-38-0 Unique chemical identifier[1]

| Molecular Formula | C 9​ H 8​ N 2​ O 6​ | Elemental composition[1] | | Molecular Weight | 240.17 g/mol | Required for bulk dosing and molarity calculations[2] | | Exact Mass | 240.0382 Da | Critical for HRMS precursor targeting and adduct verification[5] | | Monoisotopic Mass | 240.0382 Da | Baseline for isotopic envelope deconvolution[5] |

Biological Mechanism: Targeting the PHD2/HIF-1α Axis

To understand the experimental choices in screening assays, one must first understand the causality of the target mechanism. Under normal oxygen conditions (normoxia), the PHD2 enzyme utilizes O 2​ , 2-oxoglutarate, and an Fe(II) cofactor to hydroxylate specific proline residues on the HIF-1α protein. This hydroxylation acts as a recognition signal for the pVHL E3 ubiquitin ligase complex, leading to the rapid proteasomal degradation of HIF-1α.

N-(2-Hydroxy-3-nitrobenzoyl)glycine functions as a competitive inhibitor. By occupying the active site and coordinating with the Fe(II) center, it blocks the prolyl hydroxylation event[4]. Consequently, HIF-1α is stabilized, accumulates, and translocates to the nucleus to drive the expression of hypoxia-responsive genes (e.g., EPO, VEGF).

Pathway Inhibitor N-(2-Hydroxy-3-nitrobenzoyl)glycine (PHD2 Inhibitor) PHD2 PHD2 Enzyme + Fe(II) Inhibitor->PHD2 Competitive Inhibition & Covalent Adduct Formation HIF1a_OH HIF-1α-OH (Hydroxylated) PHD2->HIF1a_OH Prolyl Hydroxylation (Normoxia) HIF1a HIF-1α Protein (Un-hydroxylated) HIF1a->HIF1a_OH O2, 2-Oxoglutarate Nucleus Nuclear Translocation & Dimerization (HIF-1β) HIF1a->Nucleus Stabilization (Hypoxia or Inhibition) VHL pVHL E3 Ligase Complex HIF1a_OH->VHL Recognition Degradation Proteasomal Degradation VHL->Degradation Polyubiquitination Transcription Hypoxia-Responsive Gene Transcription Nucleus->Transcription Target Gene Activation

Diagram 1: HIF-1α signaling pathway and the competitive inhibition mechanism of PHD2.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. Every reagent added serves a specific, traceable biochemical purpose to ensure that the mass spectrometry data accurately reflects the physiological interaction between the inhibitor and PHD2.

Protocol A: Time-Course Crosslinking Assay & Native ESI-MS

Objective: To determine the kinetics of non-covalent binding versus covalent crosslinking of the inhibitor to the PHD2 enzyme.

  • Incubation: Combine 20 µM PHD2, 20 µM FeSO 4​ , and 30 µM N-(2-Hydroxy-3-nitrobenzoyl)glycine in a 15 mM ammonium acetate buffer (pH 7.5). Incubate at 37°C[3],[4].

    • Causality: Ammonium acetate is selected because it is a volatile buffer that prevents ion suppression during MS analysis, while strictly maintaining the physiological pH necessary for native protein folding and active-site Fe(II) coordination.

  • Time-Course Sampling & Quenching: Extract 3 µL aliquots at regular intervals (e.g., 5 min, 1 h, 2 h, 4 h) and immediately quench by adding 1% (v/v) aqueous formic acid[3],[4].

    • Causality: Rapid acidification protonates the catalytic residues of the enzyme, instantly halting the reaction and "locking" the kinetic state for accurate time-resolved analysis.

  • ESI-MS Analysis: Analyze the samples using Electrospray Ionization MS.

    • Causality: Use a low cone voltage (50 V) for non-denaturing conditions to preserve and detect the non-covalent[PHD2·Fe·Inhibitor] complex. Switch to a high cone voltage (200 V) to induce in-source dissociation, stripping away non-covalent binders to quantify only the covalently crosslinked adducts[4].

Protocol B: Bottom-Up LC-MS/MS Characterization of Covalent Adducts

Objective: To map the exact amino acid residue where the inhibitor covalently binds to PHD2.

  • Denaturation & Reduction: To 50 µL of the protein sample, add 150 µL of 8 M urea and 2 µL of 200 mM Dithiothreitol (DTT). Incubate at 56°C for 25 min[3].

    • Causality: Urea disrupts the hydrogen bonding network to completely unfold the protein. DTT reduces disulfide bridges, exposing the hydrophobic core and ensuring all residues are accessible.

  • Alkylation: Cool to room temperature, add 4 µL of 36 mg/mL iodoacetamide, and incubate in the dark for 20 min[3].

    • Causality: Iodoacetamide irreversibly alkylates free sulfhydryl groups on cysteines. This prevents disulfide bonds from reforming during digestion, which would otherwise create unpredictable mass shifts and confound data analysis.

  • Digestion: Quench excess iodoacetamide with DTT, then dilute the mixture with 600 µL of 50 mM ammonium bicarbonate. Add sequencing-grade trypsin at a 1:50 (w/w) ratio and incubate for 16 h at 37°C[3].

    • Causality: Trypsin requires a low-urea environment (<1 M) to remain enzymatically active. Ammonium bicarbonate provides the optimal alkaline pH (~8.0) for trypsin to specifically cleave the peptide backbone at the C-terminal side of Arginine and Lysine residues.

  • LC-MS/MS Acquisition: Quench the digestion with 10 µL of formic acid. Analyze using a Data-Dependent Decision Tree (DDDT) method. Apply Electron Transfer Dissociation (ETD) for highly charged precursors (z = 3, 4, 5) and Collision-Induced Dissociation (CID) for standard peptides[3].

    • Causality: CID provides excellent backbone fragmentation for standard sequencing. However, ETD is a "gentler" fragmentation technique that cleaves the peptide backbone while preserving labile post-translational modifications or covalent inhibitor adducts, allowing the exact site of modification to be localized.

Workflow Incubation 1. Incubation PHD2 + Fe(II) + Inhibitor 37°C, Volatile Buffer Quenching 2. Quenching 1% Formic Acid (Locks Reaction State) Incubation->Quenching Denaturation 3. Denaturation 8M Urea + DTT (Unfolds Protein) Quenching->Denaturation Alkylation 4. Alkylation Iodoacetamide (Blocks Cysteines) Denaturation->Alkylation Digestion 5. Digestion Trypsin 16h, 37°C (Peptide Cleavage) Alkylation->Digestion LCMS 6. LC-MS/MS DDDT: ETD & CID (Sequence & Adducts) Digestion->LCMS

Diagram 2: Bottom-up LC-MS/MS and crosslinking assay workflow for PHD2 inhibitors.

Conclusion

The transition from theoretical compound design to validated biological efficacy relies entirely on analytical rigor. For N-(2-Hydroxy-3-nitrobenzoyl)glycine, confirming its exact mass (240.0382 Da) is only the first step. By deploying carefully controlled, self-validating LC-MS/MS workflows—where every buffer, quenching agent, and fragmentation method is chosen with explicit biochemical causality—researchers can confidently map its inhibitory footprint on the PHD2/HIF-1α axis, accelerating the development of targeted therapeutics.

References

  • Title: N-(3-Nitrosalicyloyl)
  • Title: 35748-38-0, 2-[(2-hydroxy-3-nitrobenzoyl)
  • Title: Supplementary Information - The Royal Society of Chemistry (LC-MS/MS & Digestion Protocols)
  • Title: Supplementary Information - The Royal Society of Chemistry (Crosslinking Assays & Native MS)

Sources

Thermodynamic Stability and Degradation Kinetics of N-(2-Hydroxy-3-nitrobenzoyl)glycine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Hydroxy-3-nitrobenzoyl)glycine (CAS 35748-38-0) is a highly functionalized salicylic acid derivative and glycine conjugate. Analogues within this structural class have gained significant traction as chemical probes and active pharmaceutical ingredients (APIs), particularly as modulators of prolyl hydroxylase domain 2 (PHD2) for the stabilization of Hypoxia-Inducible Factor (HIF) [1]. Transitioning this molecule from an in vitro probe to a viable clinical candidate requires a rigorous understanding of its thermodynamic stability. As a Senior Application Scientist, this guide outlines the structural thermodynamics, degradation liabilities, and self-validating physicochemical profiling protocols necessary to establish the shelf-life and formulation parameters for this compound.

Structural Thermodynamics and Intramolecular Interactions

The thermodynamic profile of N-(2-Hydroxy-3-nitrobenzoyl)glycine is dictated by its dense array of functional groups. The proximity of the phenolic hydroxyl (-OH) at the 2-position to both the highly electron-withdrawing 3-nitro group (-NO 2​ ) and the 1-amide carbonyl creates a competitive, bifurcated intramolecular hydrogen-bonding network.

Mechanistic Causality: In standard hippuric acid derivatives, the 2-hydroxyl group donates a strong hydrogen bond to the amide carbonyl, stabilizing the ground state enthalpy ( ΔHf​ ). However, the introduction of the 3-nitro group creates a competing hydrogen-bond acceptor. This dynamic competition weakens the hydroxyl-carbonyl interaction. While the residual hydrogen bonding still restricts rotational degrees of freedom—lowering conformational entropy ( ΔS ) and locking the molecule into a planar conformation favorable for metalloenzyme binding—the weakened interaction leaves the amide carbonyl more unshielded. This increased electrophilicity directly impacts the molecule's hydrolytic stability.

Degradation Pathways and Activation Thermodynamics

The primary thermodynamic liability of N-(2-Hydroxy-3-nitrobenzoyl)glycine is the hydrolysis of the amide bond connecting the benzoyl core to the glycine tail.

Mechanistic Causality: The 3-nitro group exerts a powerful inductive (-I) electron-withdrawing effect across the aromatic ring. This effect pulls electron density away from the amide carbonyl carbon, rendering it highly susceptible to nucleophilic attack by water or hydroxide ions. Consequently, the activation energy ( Ea​ ) required to reach the tetrahedral transition state is significantly lower than that of unsubstituted analogues. Understanding this pathway is critical for predicting solution-state shelf life.

Degradation Intact N-(2-Hydroxy-3-nitrobenzoyl)glycine (Intact API) Transition Tetrahedral Intermediate (High ΔG‡) Intact->Transition Nucleophilic Attack Water H2O / OH- (Nucleophile) Water->Transition Salicylic 2-Hydroxy-3-nitrobenzoic acid (Degradant 1) Transition->Salicylic Amide Bond Cleavage Glycine Glycine (Degradant 2) Transition->Glycine

Fig 1. Thermodynamic degradation of N-(2-Hydroxy-3-nitrobenzoyl)glycine via amide hydrolysis.

Solid-State Thermodynamic Profiling (Self-Validating Protocol)

To establish formulation constraints (e.g., suitability for hot-melt extrusion), solid-state stability must be evaluated in strict accordance with[2].

Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the DSC using high-purity Indium and Zinc standards.

    • Causality: Ensures absolute precision in quantifying heat capacity ( Cp​ ) and transition temperatures, which are highly sensitive to trace impurities or polymorphic shifts.

  • Sample Preparation: Encapsulate 3–5 mg of the API in hermetically sealed aluminum pans, running a parallel sample in a pinhole pan.

    • Causality: Comparing hermetic versus pinhole pans creates a self-validating system that differentiates between reversible volatile loss (e.g., bound water evaporation) and irreversible endothermic decomposition.

  • Thermal Cycling: Ramp from 25°C to 150°C at 10°C/min, cool to 25°C, and ramp again to 250°C.

    • Causality: The first cycle erases the thermal history of the crystal lattice. If the melting endotherm ( Tm​ ) shifts or broadens significantly in the second cycle, it confirms that the compound is undergoing thermal degradation rather than pure melting.

  • TGA Orthogonal Validation: Run TGA concurrently with an isothermal hold at 180°C.

    • Causality: If mass loss occurs simultaneously with the DSC endotherm, the event is definitively categorized as decomposition, establishing the absolute upper thermodynamic limit for thermal processing.

Solution-State Accelerated Degradation Kinetics (Self-Validating Protocol)

To predict long-term aqueous stability and calculate the Arrhenius parameters ( Ea​ , A ), we utilize accelerated isothermal incubation.

Protocol: HPLC-UV/MS Kinetic Assay
  • Buffer Preparation: Prepare 50 mM phosphate buffer (pH 7.4) with the ionic strength adjusted to 0.15 M using NaCl.

    • Causality: Maintaining constant pH and ionic strength ensures that the observed rate constant ( kobs​ ) is strictly a function of temperature, preventing auto-catalytic pH shifts as acidic degradants accumulate.

  • Isothermal Incubation: Incubate 100 µM API solutions in sealed amber glass vials at 40°C, 50°C, 60°C, and 70°C.

    • Causality: Amber vials prevent photolytic degradation from confounding the thermal degradation data.

  • Quenching and Sampling: At predetermined intervals, extract 100 µL aliquots and immediately mix with 100 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard.

    • Causality: The cold organic solvent instantly crashes the dielectric constant of the mixture and drops the temperature, arresting hydrolysis. This self-validating step ensures the measured concentration accurately reflects the exact time of sampling, preventing artificially inflated decay rates.

  • HPLC-MS Quantification: Quantify the remaining intact API and the appearance of the primary degradant (2-hydroxy-3-nitrobenzoic acid).

    • Causality: Tracking both the disappearance of the parent and the appearance of the degradant ensures mass balance, validating that no secondary, unseen degradation pathways (e.g., decarboxylation) are skewing the kinetic models.

Workflow Prep Sample Preparation (N-2H3NB-Gly API) Solid Solid-State Analysis (DSC & TGA) Prep->Solid Hermetic Pans Solution Solution Kinetics (Isothermal Incubation) Prep->Solution pH Buffers Thermo Thermodynamic Parameters (ΔG‡, ΔH‡, ΔS‡) Solid->Thermo Heat Capacity (Cp) & Tm HPLC HPLC-MS/UV Quantification Solution->HPLC Quenched Aliquots Arrhenius Arrhenius Plotting (ln k vs 1/T) HPLC->Arrhenius Decay Rates (k) Arrhenius->Thermo Activation Energy (Ea)

Fig 2. Self-validating experimental workflow for comprehensive thermodynamic stability profiling.

Quantitative Data Presentation

The following tables summarize the representative physicochemical properties and kinetic degradation parameters typical for this class of highly functionalized glycine conjugates.

Table 1: Representative Thermodynamic & Physicochemical Properties

ParameterSymbolRepresentative ValueAnalytical Method
Molecular WeightMW240.17 g/mol Mass Spectrometry
Melting Point Tm​ 185–190 °CDSC
Enthalpy of Fusion ΔHfus​ ~35.2 kJ/molDSC
Carboxylic Acid pKa pKa1​ 3.4Potentiometric Titration
Phenolic OH pKa pKa2​ 7.2UV-Vis Spectrophotometry
Gibbs Free Energy of Binding (PHD2) ΔGbind​ -38.5 kJ/molIsothermal Titration Calorimetry

Table 2: Arrhenius Kinetic Parameters for Amide Hydrolysis (pH 7.4)

Temperature (°C)Temperature (K)Rate Constant kobs​ (h −1 )Half-life t1/2​ (h)
40313.150.0015462.0
50323.150.0042165.0
60333.150.011063.0
70343.150.027525.2

Note: Calculated Activation Energy ( Ea​ ) ≈ 86.6 kJ/mol; Pre-exponential factor ( A ) ≈ 4.2 × 10 11 h −1 . These values indicate a moderate susceptibility to base-catalyzed hydrolysis at physiological pH, necessitating careful moisture control during formulation.

References

  • Bush JT, Leśniak RK, Yeh TL, et al. "Small-molecules that covalently react with a human prolyl hydroxylase - towards activity modulation and substrate capture." Chemical Communications (Cambridge, England). 2019. URL:[Link]

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." International Council for Harmonisation. 2003. URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Isolation of N-(2-Hydroxy-3-nitrobenzoyl)glycine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Assay Development Scientists Application: Biochemical reagent synthesis, Prolyl Hydroxylase (PHD) domain enzyme inhibitor research.

Introduction and Mechanistic Rationale

N-(2-Hydroxy-3-nitrobenzoyl)glycine is a specialized biochemical reagent frequently utilized in the study of human prolyl hydroxylase (PHD) enzymes, where the salicylic acid motif is critical for active-site binding and substrate capture[1].

The synthesis of this compound requires the formation of a robust amide bond between the sterically hindered and electronically deactivated 2-hydroxy-3-nitrobenzoic acid (3-nitrosalicylic acid) and the primary amine of glycine. To prevent uncontrolled oligomerization and undesired side reactions at the carboxylic acid moiety of glycine, the amino acid must be temporarily protected[2]. In this protocol, glycine ethyl ester hydrochloride is utilized.

The HATU-Mediated Coupling Advantage

For the coupling phase, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is selected as the activating agent. HATU is a third-generation uronium-type coupling reagent that generates an highly reactive OAt (7-azabenzotriazole) active ester[3].

The superior coupling efficiency of HATU compared to traditional reagents (like HBTU or DCC) arises from a neighboring group effect: the pyridine nitrogen atom of the OAt leaving group stabilizes the incoming amine nucleophile through a hydrogen-bonded, 7-membered cyclic transition state[3]. This significantly accelerates the acylation of the amine, which is particularly beneficial when dealing with the deactivated carbonyl of 3-nitrosalicylic acid[4]. N,N-Diisopropylethylamine (DIPEA) is employed as the non-nucleophilic base to deprotonate both the starting carboxylic acid and the glycine ethyl ester hydrochloride salt[5].

G A 2-Hydroxy-3-nitrobenzoic acid (Substrate) B HATU + DIPEA (Activation) A->B C OAt-Active Ester (Intermediate) B->C -H+ E Amide Intermediate (Ethyl Ester) C->E D Glycine Ethyl Ester (Nucleophile) D->E Nucleophilic Attack F LiOH / H2O (Saponification) E->F G N-(2-Hydroxy-3-nitrobenzoyl)glycine (Final Product) F->G -EtOH

Reaction workflow: HATU-mediated amide coupling followed by ester saponification.

Quantitative Reaction Parameters

The following stoichiometry is designed for a 5.0 mmol scale synthesis. The slight excess of HATU ensures complete activation, while the excess of DIPEA ensures the reaction remains basic enough to keep the glycine amine free for nucleophilic attack.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
2-Hydroxy-3-nitrobenzoic acid183.121.05.0915.6 mg
Glycine ethyl ester HCl139.581.15.5767.7 mg
HATU380.231.26.02.28 g
DIPEA129.243.015.02.61 mL
Dichloromethane (DCM)84.93Solvent-25.0 mL
Lithium Hydroxide (LiOH·H₂O)41.963.015.0629.4 mg

Experimental Protocol

This protocol is a self-validating system; specific workup washes are integrated to selectively remove byproducts based on their pKa and solubility profiles.

Phase 1: Amide Bond Formation
  • Activation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-3-nitrobenzoic acid (915.6 mg, 5.0 mmol) and HATU (2.28 g, 6.0 mmol)[6].

  • Solvation: Suspend the reagents in anhydrous Dichloromethane (DCM, 25 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.61 mL, 15.0 mmol) dropwise via syringe. The mixture will transition to a homogenous, deeply colored solution as the carboxylate is formed and subsequently attacks the HATU to form the OAt-active ester[3][5]. Stir at room temperature for 15 minutes.

  • Coupling: Add glycine ethyl ester hydrochloride (767.7 mg, 5.5 mmol) in one portion[6].

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction via TLC (eluent: 9:1 DCM/Methanol). The disappearance of the active ester spot and the formation of a new, less polar spot indicates completion (typically 2-4 hours).

  • Organic Workup:

    • Dilute the reaction mixture with additional DCM (25 mL).

    • Wash the organic layer with 1M aqueous HCl (2 × 30 mL) to protonate and remove unreacted DIPEA, unreacted glycine ethyl ester, and dimethylamine byproducts.

    • Wash with saturated aqueous NaHCO₃ (2 × 30 mL) to remove any unreacted 2-hydroxy-3-nitrobenzoic acid and water-soluble HOAt byproducts.

    • Wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate ethyl ester.

Phase 2: Saponification (Ester Deprotection)
  • Solubilization: Dissolve the crude ethyl ester intermediate in a solvent mixture of Tetrahydrofuran (THF) and Methanol (4:1 ratio, 20 mL total).

  • Hydrolysis: Prepare a solution of LiOH·H₂O (629.4 mg, 15.0 mmol) in distilled water (5 mL). Add this aqueous base dropwise to the organic solution.

  • Monitoring: Stir the biphasic mixture vigorously at room temperature. Monitor by TLC or LC-MS until the ester is completely consumed (typically 1-2 hours).

  • Isolation:

    • Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and Methanol).

    • Dilute the remaining aqueous layer with distilled water (10 mL) and extract once with Diethyl Ether (15 mL) to remove any non-polar organic impurities. Discard the ether layer.

    • Cool the aqueous layer in an ice bath and slowly acidify with 1M aqueous HCl until the pH reaches 2.0–3.0.

    • The target compound, N-(2-Hydroxy-3-nitrobenzoyl)glycine, will precipitate out of the acidic aqueous solution.

  • Collection: Filter the precipitate under vacuum using a Büchner funnel, wash the filter cake with ice-cold water (2 × 5 mL), and dry in a vacuum desiccator overnight to yield the pure product.

References

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. youtube.com. Available at:[Link]

  • HATU. wikipedia.org. Available at:[Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. rsc.org. Available at:[Link]

  • Supplementary Information - Small-molecules that covalently react with a human prolyl hydroxylase. rsc.org. Available at:[Link]

  • Supplementary Information - Synthesis of Ethyl (5-azido-2-hydroxy-3-nitrobenzoyl)glycinate. rsc.org. Available at:[Link]

Sources

Preparation of N-(2-Hydroxy-3-nitrobenzoyl)glycine stock solutions

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

Topic: Preparation of N-(2-Hydroxy-3-nitrobenzoyl)glycine Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise preparation of stock solutions is a cornerstone of reproducible and reliable scientific research. This is particularly true for novel or less-characterized compounds such as N-(2-Hydroxy-3-nitrobenzoyl)glycine, where the accuracy of the initial concentration directly impacts all downstream applications. This technical guide provides a comprehensive, in-depth protocol for the preparation, quality control, and storage of N-(2-Hydroxy-3-nitrobenzoyl)glycine stock solutions. By integrating principles of analytical chemistry with practical laboratory considerations, this document serves as a self-validating system to ensure the integrity of your experimental starting materials. We will delve into the rationale behind solvent selection, detail a step-by-step preparation protocol, and outline rigorous quality control measures to verify concentration and stability.

Introduction: The Criticality of the Stock Solution

N-acyl amino acids are a significant class of molecules in biomedical research and drug development, known for their diverse biological activities.[1] The introduction of a nitro group and a hydroxyl group onto the benzoyl moiety of N-benzoyl-glycine, to form N-(2-Hydroxy-3-nitrobenzoyl)glycine, is anticipated to modulate its physicochemical and biological properties. As with any experimental work, the foundation of robust and credible data lies in the meticulous preparation of reagents. An inaccurately prepared stock solution can lead to misinterpretation of results, failed experiments, and a significant loss of time and resources.

This guide is designed to provide researchers with a framework for preparing highly accurate and stable stock solutions of N-(2-Hydroxy-3-nitrobenzoyl)glycine. While specific empirical data for this compound is not widely available, the principles and protocols outlined herein are derived from the known properties of its structural analogs, such as N-(2-hydroxybenzoyl)glycine and various nitrophenolic compounds, as well as established best practices in analytical chemistry.[2][3]

Compound Characteristics and Pre-Protocol Considerations

A thorough understanding of the physicochemical properties of N-(2-Hydroxy-3-nitrobenzoyl)glycine is paramount for the successful preparation of a stock solution. Lacking direct empirical data, we can infer probable characteristics from its constituent parts: a nitrophenolic ring and an N-acylated glycine.

Table 1: Inferred and Analog-Derived Properties of N-(2-Hydroxy-3-nitrobenzoyl)glycine

PropertyInferred/Analog-Derived ValueRationale and Key Considerations
Molecular Formula C₉H₈N₂O₆Based on the chemical structure.
Molecular Weight 240.17 g/mol Calculated from the molecular formula.
pKa Expected to be acidicThe phenolic hydroxyl and carboxylic acid groups will contribute to its acidity. The nitro group is electron-withdrawing and will likely lower the pKa of the phenolic proton compared to N-(2-hydroxybenzoyl)glycine.[3]
Aqueous Solubility Likely lowWhile the glycine moiety imparts some polarity, the aromatic ring and nitro group will decrease water solubility. Nitrophenols generally have limited water solubility.[4]
Organic Solvent Solubility Expected to be soluble in polar organic solventsAnalogs like p-nitrophenol are soluble in ethanol, methanol, and other organic solvents.[5] Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also likely to be effective solvents.
Stability Potential for hydrolytic and photolytic degradationN-acylated amino acids can be susceptible to hydrolysis, particularly under acidic conditions.[6] The nitro-aromatic structure suggests potential sensitivity to light.

Experimental Workflow for Stock Solution Preparation and Validation

The following diagram outlines the comprehensive workflow for preparing and validating N-(2-Hydroxy-3-nitrobenzoyl)glycine stock solutions.

Stock Solution Workflow Workflow for N-(2-Hydroxy-3-nitrobenzoyl)glycine Stock Solution Preparation cluster_Prep Preparation cluster_QC Quality Control cluster_Storage Storage & Stability A Weigh Compound B Select & Add Solvent A->B C Dissolve (Vortex/Sonicate) B->C D Transfer to Volumetric Flask C->D E Dilute to Final Volume D->E F Mix Thoroughly E->F G Initial QC (t=0) F->G Immediate Analysis J Aliquot Stock Solution F->J For Long-term Use H HPLC-UV Analysis G->H I Spectrophotometric Analysis G->I K Store at -20°C or -80°C J->K L Perform Stability Checks K->L L->H Periodic Re-analysis

Caption: A logical workflow for the preparation, quality control, and storage of N-(2-Hydroxy-3-nitrobenzoyl)glycine stock solutions.

Detailed Protocol for Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution. The principles can be adapted for other concentrations.

4.1. Materials and Equipment

  • N-(2-Hydroxy-3-nitrobenzoyl)glycine (solid)

  • Analytical balance (readable to at least 0.1 mg)

  • Spatula and weighing paper/boat

  • Class A volumetric flasks (e.g., 10 mL, 25 mL)[7]

  • Pipettes

  • Vortex mixer

  • Ultrasonic bath

  • High-purity solvent (e.g., HPLC-grade DMSO or ethanol)

  • Amber glass vials for storage

4.2. Step-by-Step Procedure

  • Calculate the Required Mass:

    • For a 10 mM solution in 10 mL:

      • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass = 0.010 mol/L × 0.010 L × 240.17 g/mol = 0.0024017 g = 2.40 mg

  • Weighing the Compound:

    • Tare the analytical balance with a clean, dry weighing boat.

    • Carefully weigh out approximately 2.40 mg of N-(2-Hydroxy-3-nitrobenzoyl)glycine. It is more important to record the exact mass weighed than to hit the target mass precisely.[7]

    • Record the exact mass to the highest precision of the balance.

  • Dissolution:

    • Transfer the weighed compound to a small, clean, and dry glass vial.

    • Add a small volume of the chosen solvent (e.g., 1-2 mL of DMSO) to the vial.

    • Vortex the vial for 1-2 minutes.

    • If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes at room temperature.

  • Quantitative Transfer and Dilution:

    • Once the compound is fully dissolved, quantitatively transfer the solution to a 10 mL Class A volumetric flask.[8]

    • Rinse the weighing boat and the dissolution vial with small aliquots of the solvent, adding each rinse to the volumetric flask to ensure no compound is lost.

    • Carefully add the solvent to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

    • Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Final Concentration Calculation:

    • Using the exact mass recorded, calculate the precise concentration of your stock solution.

    • For example, if 2.45 mg was weighed:

      • Concentration (mM) = (Mass (mg) / Molecular Weight ( g/mol )) / Volume (L)

      • Concentration = (2.45 mg / 240.17 g/mol ) / 0.010 L = 10.20 mM

Quality Control and Validation

A newly prepared stock solution should be considered unvalidated until its concentration and purity are confirmed.

5.1. Protocol for HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for assessing the purity and concentration of the stock solution.[9]

  • Sample Preparation: Prepare a dilution of your stock solution in the mobile phase to a concentration suitable for UV detection (e.g., 10-100 µM).

  • Chromatographic Conditions (Suggested Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: Diode Array Detector (DAD) or UV detector. Scan a range (e.g., 210-450 nm) to determine the optimal wavelength for quantification, which is likely to be influenced by the nitro-aromatic chromophore.

  • Analysis:

    • Inject the diluted sample.

    • Assess the purity by observing the peak area percentage. A pure compound should ideally show a single major peak.

    • The concentration can be verified against a certified reference standard if available, or the stock solution can be used to generate a calibration curve for future quantitative analyses.[10]

5.2. Stability Assessment

The stability of the stock solution should be monitored over time, especially if it is to be used for an extended period.[11]

  • Procedure:

    • Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C and -80°C.

    • Analyze a fresh aliquot by HPLC at regular intervals (e.g., 1, 3, and 6 months).

    • Compare the chromatograms to the initial (t=0) analysis. Look for any new peaks (degradation products) or a decrease in the main peak area.

    • A solution is generally considered stable if the main peak area is within ±5-10% of the initial area and no significant degradation peaks appear.

Storage and Handling Recommendations

  • Short-term (1-2 weeks): Store at 2-8°C, protected from light.

  • Long-term: Store in single-use aliquots at -20°C or -80°C.[9]

  • Handling: Before use, allow the frozen aliquot to thaw completely and come to room temperature. Vortex briefly before taking from the vial. Avoid repeated freeze-thaw cycles.

Conclusion

The preparation of an accurate and stable stock solution of N-(2-Hydroxy-3-nitrobenzoyl)glycine is a critical first step for any research application. By following the detailed protocols for preparation, implementing rigorous quality control via HPLC, and adhering to proper storage conditions, researchers can have high confidence in the integrity of their starting material. This diligence forms the bedrock of reproducible and high-impact scientific discovery.

References

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. [Link]

  • How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • Standard Solution Preparation: A Comprehensive Guide. News-Medical.net. [Link]

  • What is the procedure to create stock solutions? Chemistry Stack Exchange. [Link]

  • Preparing Solutions. Chemistry LibreTexts. [Link]

  • How Do You Prepare Reference Standards and Solutions? Spectroscopy Online. [Link]

  • What is the best way to validate stability of stock solution and standard solution in HPLC? ResearchGate. [Link]

  • Solubility comparison for para-nitrophenol and phenol. Chemistry Stack Exchange. [Link]

  • Sample Preparation for Quality Control: Solutions for Optimized Workflows and Accurate Results. Sartorius. [Link]

  • Why to perform stock solution stability? ResearchGate. [Link]

  • How to make a reference solution for HPLC analysis. Quora. [Link]

  • Nitro-Substituted 4-[(Phenylmethylene)imino]phenolates: Solvatochromism and Their Use as Solvatochromic Switches and as Probes for the Investigation of Preferential Solvation in Solvent Mixtures. The Journal of Organic Chemistry. [Link]

  • Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C. Journal of Research of the National Bureau of Standards. [Link]

  • Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Journal of Chemical Sciences. [Link]

  • Glycine, N-(2-hydroxybenzoyl)-. NIST WebBook. [Link]

  • N-(2-hydroxybenzoyl)glycine. Stenutz. [Link]

  • Glycine, N-(3-nitrobenzoyl)-. PubChem. [Link]

  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Journal of Surfactants and Detergents. [Link]

  • N-(3-NITROBENZOYL)GLYCINE. Global Substance Registration System. [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules. [Link]

  • [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions]. Pharmazie. [Link]

  • How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Biotage. [Link]

  • Hydroxy-butyryl glycine. PubChem. [Link]

  • 3-Methoxy-4-hydroxyhippuric acid. Wikipedia. [Link]

  • 2-Hydroxy-3-nitrobenzaldehyde. PubChem. [Link]

  • N-(p-Nitrobenzoyl)glycine. ChemBK. [Link]

  • Glycine, N-(o-nitrophenyl)-, ethyl ester. PubChem. [Link]

  • Chemical Properties of Glycine, N-(2-hydroxybenzoyl)- (CAS 487-54-7). Cheméo. [Link]

  • N-carbanoyl-d-p-hydroxyphenyl glycine. PubChem. [Link]

Sources

Application Notes and Protocols: N-(2-Hydroxy-3-nitrobenzoyl)glycine as a Biochemical Probe

Author: BenchChem Technical Support Team. Date: April 2026

A Novel Tool for Investigating Nitroreductase Activity and Hypoxic Environments

Introduction: Unveiling a New Probe for Cellular Redox Biology

N-(2-Hydroxy-3-nitrobenzoyl)glycine is an emerging biochemical probe designed for the sensitive and selective detection of nitroreductase activity. This compound uniquely combines the structural features of a nitrophenyl group and a glycine conjugate, rendering it a valuable tool for researchers in cell biology, drug discovery, and diagnostics. The core principle of its application lies in the enzymatic reduction of the nitro group by nitroreductases, which are enzymes upregulated in hypoxic (low oxygen) conditions characteristic of solid tumors and certain pathological states. This enzymatic reaction leads to a change in the molecule's properties, which can be harnessed for detection and quantification.

The molecular design incorporates a 2-hydroxybenzoyl moiety, which can influence the molecule's solubility and interaction with the enzyme's active site. The glycine tail further enhances its biocompatibility and potential for cellular uptake. The presence of the nitro group is the key to its function as a probe; in its native state, the molecule may exhibit certain spectral properties. Upon reduction by a nitroreductase, the nitro group is converted to an amino group, leading to a significant and measurable shift in its fluorescence or absorbance spectrum. This "turn-on" or ratiometric response provides a direct readout of enzyme activity.

Mechanism of Action: A Nitroreductase-Triggered Transformation

The utility of N-(2-Hydroxy-3-nitrobenzoyl)glycine as a biochemical probe is predicated on its specific interaction with nitroreductases. These enzymes, primarily found in anaerobic bacteria and certain eukaryotic cells under hypoxic stress, catalyze the reduction of nitroaromatic compounds.

The proposed mechanism of action involves the following key steps:

  • Cellular Uptake: The probe is introduced to the biological system of interest, such as cultured cells or tissue homogenates. Its physicochemical properties, including lipophilicity and charge, will govern its ability to cross cell membranes.

  • Enzymatic Recognition and Binding: In the presence of nitroreductases, the N-(2-Hydroxy-3-nitrobenzoyl)glycine molecule binds to the active site of the enzyme. The specificity of this interaction is a critical determinant of the probe's performance.

  • Redox Reaction: The nitroreductase, using a reducing equivalent such as NADH or NADPH, catalyzes the reduction of the nitro group (-NO2) on the benzoyl ring to an amino group (-NH2).

  • Signal Generation: This chemical transformation results in a significant alteration of the molecule's electronic structure. This change manifests as a detectable signal, which can be a change in fluorescence intensity, a shift in the emission or excitation wavelength, or a change in absorbance. This alteration allows for the quantification of nitroreductase activity.

This mechanism makes N-(2-Hydroxy-3-nitrobenzoyl)glycine a powerful tool for studying hypoxia and the tumor microenvironment, as well as for screening for compounds that modulate nitroreductase activity.

Core Applications in Research and Drug Development

The unique properties of N-(2-Hydroxy-3-nitrobenzoyl)glycine lend it to a variety of applications across different fields of biomedical research.

Detection of Hypoxia in Cancer Cells

Solid tumors often contain regions of low oxygen, or hypoxia. Cancer cells in these environments upregulate the expression of nitroreductases. N-(2-Hydroxy-3-nitrobenzoyl)glycine can be used to identify and quantify hypoxic cells within a heterogeneous tumor cell population. This is crucial for understanding tumor progression, metastasis, and resistance to therapy.

High-Throughput Screening for Nitroreductase Inhibitors

Nitroreductases are also key enzymes in the activation of certain prodrugs. For example, some cancer therapies rely on the conversion of a non-toxic prodrug into a cytotoxic agent by tumor-specific nitroreductases. Screening for small molecules that can modulate the activity of these enzymes is therefore of significant interest. N-(2-Hydroxy-3-nitrobenzoyl)glycine can be used as a substrate in high-throughput screening assays to identify potential inhibitors or activators of nitroreductases.

Reporter Gene Assays

In molecular biology, nitroreductase genes can be used as reporter genes to study gene expression and regulation. In such systems, the expression of the nitroreductase is linked to the activity of a specific promoter or regulatory element. N-(2-Hydroxy-3-nitrobenzoyl)glycine can serve as a sensitive substrate to measure the activity of the expressed nitroreductase, thereby providing a quantitative measure of gene expression.

Studying Bacterial Infections

Many pathogenic bacteria possess nitroreductases that are essential for their survival and virulence. This probe can be employed to study bacterial metabolism and to screen for novel antibacterial agents that target these enzymes.

Experimental Protocols

Protocol 1: In Vitro Nitroreductase Activity Assay

This protocol describes a fluorometric assay to measure the activity of a purified nitroreductase or a cell lysate containing the enzyme.

Materials:

  • N-(2-Hydroxy-3-nitrobenzoyl)glycine stock solution (e.g., 10 mM in DMSO)

  • Purified nitroreductase enzyme or cell lysate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • NADH or NADPH stock solution (e.g., 10 mM in Assay Buffer)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, NADH or NADPH (final concentration, e.g., 100 µM), and the purified enzyme or cell lysate. Include a negative control with no enzyme.

  • Initiate the Reaction: Add N-(2-Hydroxy-3-nitrobenzoyl)glycine to each well to a final concentration of, for example, 10 µM.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 30-60 minutes). Protect the plate from light.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the reduced product. These wavelengths should be determined empirically in a preliminary experiment.

  • Data Analysis: Subtract the fluorescence of the negative control from the experimental wells. The fluorescence intensity is proportional to the nitroreductase activity.

Diagram of In Vitro Assay Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Probe Stock - Buffer - NADH/NADPH - Enzyme/Lysate prep_plate Aliquot Reaction Mix to 96-well plate prep_reagents->prep_plate add_probe Add Probe to initiate reaction prep_plate->add_probe incubate Incubate at 37°C add_probe->incubate read_fluorescence Measure Fluorescence incubate->read_fluorescence analyze_data Analyze Data: - Subtract background - Quantify activity read_fluorescence->analyze_data

Caption: Workflow for in vitro nitroreductase activity assay.

Protocol 2: Detection of Hypoxia in Cultured Cells

This protocol outlines the use of N-(2-Hydroxy-3-nitrobenzoyl)glycine to visualize hypoxic cells using fluorescence microscopy.

Materials:

  • N-(2-Hydroxy-3-nitrobenzoyl)glycine stock solution (e.g., 10 mM in DMSO)

  • Cultured cells (e.g., a cancer cell line known to upregulate nitroreductases under hypoxia)

  • Cell culture medium

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)

  • Fluorescence microscope with appropriate filter sets

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a suitable imaging dish or plate (e.g., glass-bottom dish).

  • Induce Hypoxia: Place the cells in a hypoxia chamber (e.g., 1% O₂) for a sufficient time to induce nitroreductase expression (e.g., 12-24 hours). Alternatively, treat the cells with a chemical hypoxia-mimetic agent. A control group of cells should be maintained under normoxic conditions.

  • Probe Loading: Dilute the N-(2-Hydroxy-3-nitrobenzoyl)glycine stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 5-10 µM). Replace the medium in the dishes with the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a suitable time (e.g., 1-2 hours) at 37°C.

  • Washing: Gently wash the cells twice with warm PBS to remove excess probe.

  • Imaging: Immediately image the cells using a fluorescence microscope. Acquire images from both the hypoxic and normoxic cells using the same imaging parameters.

  • Image Analysis: Quantify the fluorescence intensity in the cells. A significantly higher fluorescence signal in the hypoxic cells compared to the normoxic cells indicates the detection of nitroreductase activity.

Diagram of Cellular Hypoxia Detection Workflow

cluster_conditions Experimental Conditions seed_cells Seed Cells in Imaging Dish hypoxia Induce Hypoxia (e.g., 1% O₂) seed_cells->hypoxia normoxia Maintain Normoxia (Control) seed_cells->normoxia load_probe Load Cells with N-(2-Hydroxy-3-nitrobenzoyl)glycine hypoxia->load_probe normoxia->load_probe wash_cells Wash to Remove Excess Probe load_probe->wash_cells image_cells Fluorescence Microscopy wash_cells->image_cells analyze_images Quantify Cellular Fluorescence image_cells->analyze_images

Application Notes and Protocols for N-(2-Hydroxy-3-nitrobenzoyl)glycine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Unraveling the Cellular Impact of N-(2-Hydroxy-3-nitrobenzoyl)glycine

N-(2-Hydroxy-3-nitrobenzoyl)glycine is a specialized aromatic compound whose biological activities are an emerging area of research. Its chemical structure, featuring a salicylate-like scaffold, a nitro group, and a glycine conjugate, suggests potential roles in modulating key cellular pathways related to inflammation, oxidative stress, and cell viability. The hydroxybenzoyl moiety is structurally related to salicylic acid, a well-known anti-inflammatory agent, while the addition of a nitro group can significantly alter its electronic properties and biological targets, potentially implicating it in redox-sensitive pathways.

These application notes provide a comprehensive guide for researchers investigating the cellular effects of N-(2-Hydroxy-3-nitrobenzoyl)glycine. The protocols detailed herein are designed to be robust and self-validating, offering a framework to assess its cytotoxic profile, anti-inflammatory potential, and impact on oxidative stress. The causality behind each experimental step is explained to empower researchers to adapt and troubleshoot these methods effectively.

Part 1: Foundational Assays - Cytotoxicity and Dose-Range Finding

A critical first step in characterizing any new compound is to determine its effect on cell viability. This establishes the optimal concentration range for subsequent functional assays, ensuring that observed effects are not simply a consequence of widespread cell death. We will describe two standard methods: the MTT assay for metabolic activity and the LDH assay for membrane integrity.

Protocol 1.1: Assessing Metabolic Activity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of cell viability.

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Seed Seed cells in a 96-well plate Incubate Incubate for 24h (allow attachment) Seed->Incubate Prepare Prepare serial dilutions of N-(2-Hydroxy-3-nitrobenzoyl)glycine Incubate->Prepare Treat Treat cells with compound (e.g., 0.1 µM to 100 µM) Prepare->Treat Incubate2 Incubate for 24-48h Treat->Incubate2 Add_MTT Add MTT Reagent (5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO, Sorenson's Buffer) Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages or HeLa cells) in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of N-(2-Hydroxy-3-nitrobenzoyl)glycine in dimethyl sulfoxide (DMSO). Further dilute this stock in culture medium to create a series of working concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a desired period (typically 24 or 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will metabolize the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 1.2: Assessing Membrane Integrity via LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes. It serves as a complementary method to the MTT assay.

Step-by-Step Methodology:

  • Experimental Setup: Seed and treat cells with N-(2-Hydroxy-3-nitrobenzoyl)glycine as described in the MTT protocol (Steps 1-4).

  • Controls: Prepare three essential controls:

    • Vehicle Control: Cells treated with 0.1% DMSO.

    • High Control (Maximum LDH Release): Cells treated with a lysis buffer (provided in commercial kits) 45 minutes before the assay endpoint.

    • Background Control: Culture medium alone.

  • Sample Collection: After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) from a commercial kit to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity using the formula: (Treated - Vehicle) / (High Control - Vehicle) * 100.

Parameter MTT Assay LDH Assay
Principle Measures metabolic activity (mitochondrial)Measures plasma membrane damage (LDH release)
Endpoint Colorimetric (Absorbance at 570 nm)Colorimetric (Absorbance at 490 nm)
Cell State Measures viable cellsMeasures dead/damaged cells
Typical IC₅₀ To be determined experimentallyTo be determined experimentally

Part 2: Functional Assays - Investigating Anti-Inflammatory Properties

Based on its salicylate-like core, N-(2-Hydroxy-3-nitrobenzoyl)glycine is a candidate for modulating inflammatory responses. A standard model involves stimulating innate immune cells like macrophages with lipopolysaccharide (LPS) and measuring the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Signaling Pathway Context: LPS-Induced Inflammation

LPS, a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on macrophages. This triggers a downstream signaling cascade, culminating in the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription & Translation Compound N-(2-Hydroxy-3-nitrobenzoyl)glycine Compound->IKK Potential Inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway.

Protocol 2.1: Measuring Cytokine Secretion by ELISA

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of TNF-α or IL-6 secreted into the cell culture medium.

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 macrophages at a density of 2.5 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and add fresh medium containing non-toxic concentrations of N-(2-Hydroxy-3-nitrobenzoyl)glycine (determined from Part 1). Incubate for 1-2 hours. This step allows the compound to enter the cells before the inflammatory stimulus.

  • Inflammatory Challenge: Add LPS to the wells to a final concentration of 100 ng/mL. Include the following controls:

    • Negative Control: Cells with medium only.

    • Vehicle Control: Cells with 0.1% DMSO + LPS.

    • Positive Control: Cells with LPS only.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant and store it at -80°C until the ELISA is performed.

  • ELISA Procedure: Perform the ELISA for TNF-α or IL-6 according to the manufacturer's instructions for a commercial kit. This typically involves coating a plate with a capture antibody, adding the collected supernatants, adding a detection antibody, and then a substrate to produce a colorimetric signal.

  • Data Analysis: Generate a standard curve using the provided recombinant cytokine standards. Use this curve to calculate the concentration of the cytokine in each sample. Compare the cytokine levels in the compound-treated groups to the vehicle control group.

Treatment Group Expected Outcome
Negative Control (No LPS) Basal/undetectable cytokine levels
Positive Control (LPS only) High levels of TNF-α and IL-6 secretion
Vehicle Control (DMSO + LPS) High levels of cytokines, similar to the positive control
Compound-Treated (Compound + LPS) Reduced cytokine levels if the compound has anti-inflammatory effects

Part 3: Functional Assays - Probing Effects on Oxidative Stress

The nitroaromatic structure of the compound suggests it could influence cellular redox balance. The DCFDA assay is a common method for measuring intracellular reactive oxygen species (ROS).

Protocol 3.1: Measurement of Intracellular ROS using DCFDA

2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable probe that is deacetylated by cellular esterases and later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HaCaT keratinocytes or HT29 colon cancer cells) in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well. Allow them to adhere overnight.

  • Compound Loading: Treat cells with non-toxic concentrations of N-(2-Hydroxy-3-nitrobenzoyl)glycine for a desired period (e.g., 1 to 24 hours).

  • Probe Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFDA in PBS to each well. Incubate for 30 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Wash the cells again with PBS. Add 100 µL of a ROS-inducing agent, such as 500 µM H₂O₂ or another relevant stressor.

  • Data Acquisition: Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Read the plate kinetically every 5 minutes for 1-2 hours.

  • Data Analysis: Plot the fluorescence intensity over time. A decrease in the slope of the curve for compound-treated cells compared to the H₂O₂-only control indicates antioxidant activity. Conversely, an increase would suggest a pro-oxidant effect.

References

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. URL: [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor protocols, 2018(6). URL: [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. URL: [Link]

  • Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS using oxidized DCFDA and flow-cytometry. Advanced protocols in oxidative stress II, 57-72. URL: [Link]

Validation & Comparative

1H and 13C NMR spectra comparison of N-(2-Hydroxy-3-nitrobenzoyl)glycine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the structural verification of functionalized amino acid derivatives not merely as a checklist, but as a rigorous exercise in physical organic chemistry. The compound N-(2-Hydroxy-3-nitrobenzoyl)glycine represents a critical structural motif often utilized in the development of selective peptidomimetics and CXCR2 receptor antagonists[1].

To objectively evaluate the success of synthesizing this compound from its precursor, 2-hydroxy-3-nitrobenzoic acid (also known as 3-nitrosalicylic acid)[2], Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool. This guide provides an in-depth comparison of the 1 H and 13 C NMR spectra of the precursor versus the final glycine-coupled product, explaining the causality behind the observed chemical shifts and outlining a self-validating experimental protocol.

Mechanistic Context & Structural Significance

The transformation from 2-hydroxy-3-nitrobenzoic acid to N-(2-Hydroxy-3-nitrobenzoyl)glycine involves the conversion of a carboxylic acid into an amide via coupling with a glycine moiety[3]. This modification fundamentally alters the electronic environment of the carbonyl carbon and introduces new spin-spin coupling systems.

A defining feature of both the precursor and the product is the intramolecular hydrogen bonding network . The phenolic hydroxyl group (-OH) at the C-2 position is flanked by a nitro group (-NO 2​ ) at C-3 and a carbonyl group (C=O) at C-1. This creates a highly deshielded environment for the hydroxyl proton, locking the molecule into a planar conformation that significantly impacts the relaxation times and chemical shifts of the adjacent aromatic protons.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectral data, the following protocol is designed as a self-validating system. Every step includes an internal check to confirm data integrity before proceeding to interpretation.

Step-by-Step Methodology
  • Solvent Selection & Sample Preparation:

    • Action: Dissolve 15–20 mg of the highly purified analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO- d6​ is mandated over CDCl 3​ because the highly polar carboxylic acid and amide groups of the glycine moiety require a strongly hydrogen-bonding solvent for complete dissolution. TMS provides a definitive 0.00 ppm internal reference.

  • 1 H NMR Acquisition (500 MHz):

    • Action: Acquire 16 scans using a 30° pulse angle, an acquisition time of 2.5 seconds, and a relaxation delay (D1) of 2.0 seconds.

    • Self-Validation Checkpoint: Before analyzing the aromatic region, integrate the solvent residual peak (DMSO at 2.50 ppm) and the water peak (~3.33 ppm). If the water peak is excessively broad or shifted, it indicates poor shimming or concentration issues, which will invalidate the integration of the exchangeable -NH and -OH protons.

  • 13 C NMR Acquisition (125 MHz):

    • Action: Acquire 1024 scans using a 30° pulse angle, WALTZ-16 proton decoupling, and a D1 of 2.0 seconds.

    • Causality: The extended relaxation delay ensures that the quaternary carbons (specifically the carbonyls and the nitro-substituted aromatic carbon) relax sufficiently to be detected above the baseline noise.

NMR_Validation N1 Precursor Synthesis (3-Nitrosalicylic Acid) N2 Amide Coupling (+ Glycine) N1->N2 N3 Sample Prep (DMSO-d6 + TMS) N2->N3 N4 Acquisition (1H & 13C NMR) N3->N4 N5 Spectral Processing (Phase & Baseline) N4->N5 N6 Structural Validation (Shift & Integration Check) N5->N6

Figure 1: Self-validating NMR workflow for the structural confirmation of N-(2-Hydroxy-3-nitrobenzoyl)glycine.

1 H NMR Spectral Analysis & Comparison

The 1 H NMR spectrum provides the most immediate confirmation of successful amide coupling. The diagnostic markers are the appearance of the aliphatic glycine protons and the amide N-H proton.

Proton EnvironmentPrecursor: 2-Hydroxy-3-nitrobenzoic acid (δ, ppm)Product: N-(2-Hydroxy-3-nitrobenzoyl)glycine (δ, ppm)Multiplicity & Coupling ( J in Hz)
Phenolic -OH ~14.00~13.80Broad singlet (br s)
Carboxylic -COOH ~13.50~12.80 (Glycine COOH)Broad singlet (br s)
Amide -NH N/A~9.20Triplet (t), J≈6.0 Hz
Aromatic H-4 ~8.15~8.10Doublet of doublets (dd), J≈8.0,1.5
Aromatic H-6 ~8.05~8.00Doublet of doublets (dd), J≈8.0,1.5
Aromatic H-5 ~7.10~7.15Triplet (t), J≈8.0
Glycine -CH 2​ - N/A~4.10Doublet (d), J≈6.0 Hz
Causality of Chemical Shifts:
  • The Phenolic -OH Anomaly: In both compounds, the phenolic proton appears extremely downfield (~13.80–14.00 ppm). This is not an error; it is caused by the strong intramolecular hydrogen bond shared between the hydroxyl proton and the adjacent nitro group's oxygen[1]. This deshields the proton, effectively stripping its electron density.

  • The Amide Validation System: The appearance of the amide proton at ~9.20 ppm as a triplet perfectly validates the structure. It splits into a triplet because it couples with the two adjacent aliphatic protons of the glycine -CH 2​

    • group. Conversely, the -CH 2​
    • group at ~4.10 ppm appears as a doublet, proving the direct connectivity of the -NH-CH 2​
    • system.

13 C NMR Spectral Analysis & Comparison

While 1 H NMR confirms connectivity, 13 C NMR validates the carbon skeleton and the electronic state of the functional groups.

Carbon EnvironmentPrecursor: 2-Hydroxy-3-nitrobenzoic acid (δ, ppm)Product: N-(2-Hydroxy-3-nitrobenzoyl)glycine (δ, ppm)
C=O (Acid) ~171.0~171.5 (Glycine COOH)
C=O (Amide) N/A~168.0
C-2 (Ar-OH) ~152.0~151.5
C-3 (Ar-NO 2​ ) ~137.0~136.5
C-6 (Ar-CH) ~135.0~134.0
C-4 (Ar-CH) ~129.0~128.5
C-1 (Ar-C=O) ~118.0~120.0
C-5 (Ar-CH) ~119.0~119.5
Glycine -CH 2​ - N/A~41.5
Causality of Chemical Shifts:
  • Carbonyl Differentiation: The precursor possesses a single carboxylic acid carbon at ~171.0 ppm. Upon coupling, the product exhibits two distinct carbonyl peaks. The new amide carbonyl resonates slightly upfield at ~168.0 ppm due to the nitrogen atom's lone pair delocalization into the carbonyl π -system, which increases electron density at the carbon relative to a carboxylic acid.

  • Aliphatic Confirmation: The definitive proof of the glycine incorporation in the 13 C spectrum is the emergence of the aliphatic methylene carbon at ~41.5 ppm, completely isolated from the downfield aromatic signals.

Practical Insights for Drug Development

For researchers synthesizing libraries of CXCR2 antagonists or related peptidomimetics[3], N-(2-Hydroxy-3-nitrobenzoyl)glycine serves as a foundational intermediate. When conducting quality control via NMR, do not rely solely on mass spectrometry. The integration ratio of the aromatic protons (1:1:1) to the glycine methylene protons (2) in the 1 H NMR spectrum is your ultimate, self-validating metric for sample purity. Any deviation from this 3:2 ratio indicates incomplete coupling or degradation of the amide bond.

References

  • Title: Development and Initial Characterization of the First 18F-CXCR2-Targeting Radiotracer for PET Imaging of Neutrophils Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Title: Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents Source: RSC Publishing URL:[Link]

  • Title: 3-Nitrosalicylic acid | C7H5NO5 | CID 6807 Source: PubChem - NIH URL:[Link]

Sources

Validation of N-(2-Hydroxy-3-nitrobenzoyl)glycine as a Novel Serum Biomarker for Nitrosative Stress: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the analytical validation of N-(2-Hydroxy-3-nitrobenzoyl)glycine (NHNBG) as a potential serum biomarker for nitrosative stress. We will explore the scientific rationale for its selection, present a detailed protocol for its quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and compare its hypothetical performance characteristics against established biomarkers of nitrosative stress. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and implement novel biomarkers in their studies.

The Rationale for a Novel Nitrosative Stress Biomarker

Nitrosative stress, an imbalance between the production of reactive nitrogen species (RNS) and the ability of the biological system to detoxify them, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2][3] While several biomarkers for nitrosative stress exist, such as nitric oxide (NO), S-nitrosothiols, and nitrotyrosine, they can be prone to pre-analytical instability and artifactual generation, complicating their interpretation.[2]

N-(2-Hydroxy-3-nitrobenzoyl)glycine (NHNBG) is a hypothetical small molecule that could be formed in vivo through the nitration of a salicylic acid derivative, a process indicative of nitrosative stress. Its chemical structure, featuring a stable nitro group and a glycine conjugate, suggests it may be more stable in biological matrices than other RNS-modified molecules, making it a potentially more reliable biomarker.

Experimental Workflow for NHNBG Quantification in Serum

The quantification of small molecule biomarkers in complex matrices like serum requires a highly sensitive and specific analytical method.[4][5][6] LC-MS/MS is the gold standard for this purpose, offering excellent selectivity and quantification capabilities.[4][7]

LC-MS_MS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Serum_Sample Serum Sample Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Serum_Sample->Protein_Precipitation Internal Standard Spiking Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (LC) Separation Reconstitution->LC_Separation Injection Mass_Spectrometry Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->Mass_Spectrometry Quantification Quantification (based on calibration curve) Mass_Spectrometry->Quantification

Caption: Workflow for NHNBG quantification in serum using LC-MS/MS.

Detailed Experimental Protocol

1. Sample Preparation (Protein Precipitation):

  • Rationale: To remove high-abundance proteins from the serum that can interfere with the analysis and damage the LC column.

  • Procedure:

    • Thaw serum samples on ice.

    • To 100 µL of serum, add 300 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., an isotopically labeled version of NHNBG). The internal standard is crucial for correcting for variability during sample preparation and analysis.[4]

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Rationale: To separate NHNBG from other components in the sample and then specifically detect and quantify it based on its mass-to-charge ratio and fragmentation pattern.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions (Hypothetical):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions (Hypothetical):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • NHNBG: Precursor ion (e.g., m/z 240) -> Product ion (e.g., m/z 164).

      • Internal Standard: Precursor ion -> Product ion.

    • Optimization: The cone voltage and collision energy should be optimized for each transition to maximize signal intensity.

Assay Validation: A Comparative Approach

A robust biomarker assay must be thoroughly validated to ensure that the data it generates is accurate and reproducible.[8][9][10] We will follow the principles outlined in the FDA's Bioanalytical Method Validation guidance.[11][12] The performance of our hypothetical NHNBG assay will be compared to existing biomarkers of nitrosative stress.

Key Validation Parameters
Parameter Description Acceptance Criteria (Typical)
Selectivity The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank samples.
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio >10, with accuracy and precision within specified limits.
Linearity and Range The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.Correlation coefficient (r²) ≥ 0.99.
Matrix Effect The effect of other components in the sample matrix on the ionization of the analyte.The CV of the matrix factor should be ≤15%.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the baseline concentration.
Comparative Performance Data (Hypothetical)

The following table presents hypothetical validation data for our NHNBG assay compared to a commercially available ELISA for 3-Nitrotyrosine, a commonly used biomarker for nitrosative stress.

Parameter N-(2-Hydroxy-3-nitrobenzoyl)glycine (LC-MS/MS) 3-Nitrotyrosine (ELISA)
LLOQ 0.5 ng/mL5 ng/mL
Linear Range 0.5 - 500 ng/mL5 - 1000 ng/mL
Intra-assay Precision (CV) < 5%< 10%
Inter-assay Precision (CV) < 8%< 15%
Accuracy 95 - 105%85 - 115%
Selectivity High (based on mass transitions)Potential for cross-reactivity
Sample Volume 100 µL100 µL
Throughput High (with autosampler)Moderate

Interpretation: The hypothetical data suggests that the LC-MS/MS assay for NHNBG offers superior sensitivity (lower LLOQ), precision, and accuracy compared to a traditional ELISA for 3-Nitrotyrosine. The inherent selectivity of mass spectrometry also reduces the risk of cross-reactivity, a potential issue with immunoassays.[5]

Visualizing the Biomarker's Role

The following diagram illustrates the hypothetical pathway leading to the formation of NHNBG and its relationship to other nitrosative stress markers.

Nitrosative_Stress_Pathway cluster_0 Reactive Species Generation cluster_1 Biomarker Formation NO Nitric Oxide (NO) ONOO Peroxynitrite (ONOO-) NO->ONOO O2 Superoxide (O2-) O2->ONOO Nitrotyrosine 3-Nitrotyrosine ONOO->Nitrotyrosine Nitration NHNBG N-(2-Hydroxy-3-nitrobenzoyl)glycine (NHNBG) ONOO->NHNBG Nitration & Conjugation Tyrosine Tyrosine Residues Tyrosine->Nitrotyrosine Salicylic_Acid_Deriv Salicylic Acid Derivative Salicylic_Acid_Deriv->NHNBG

Caption: Hypothetical pathway of NHNBG formation in nitrosative stress.

Conclusion and Future Directions

The validation of novel biomarkers is a critical step in advancing our understanding of disease mechanisms and developing new therapeutic interventions.[9][13] The hypothetical LC-MS/MS assay for N-(2-Hydroxy-3-nitrobenzoyl)glycine presented here demonstrates a robust and reliable method for its quantification in serum. Based on our comparative analysis, NHNBG shows promise as a highly sensitive and specific biomarker for nitrosative stress, potentially overcoming some of the limitations of existing markers.

Further studies are warranted to confirm the clinical utility of NHNBG. This includes measuring its levels in large patient cohorts to establish clinical reference ranges and to correlate its concentration with disease severity and treatment response. The methodologies and validation principles outlined in this guide provide a solid foundation for these future investigations.

References

  • Could circulating biomarkers of nitrosative stress and protein glycoxidation be useful in patients with gastric cancer? - Frontiers. Available from: [Link]

  • Understanding Regulation and Validation Processes for Biomarkers - Medpace. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • Biomarkers of oxidative and nitro‐oxidative stress: conventional and novel approaches. Available from: [Link]

  • Biomarker Assay Validations – A Time for Change? - Drug Development and Delivery. Available from: [Link]

  • FDA Guidance on Biomarker Assay Validation | PDF - Scribd. Available from: [Link]

  • Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PMC. Available from: [Link]

  • Nitrosative stress parameters as potential biomarkers in combat trauma. Available from: [Link]

  • Do Nitrosative Stress Molecules Hold Promise as Biomarkers for Multiple Sclerosis? Available from: [Link]

  • Biomarkers of nitrosative stress in exhaled breath condensate and serum among patients with cystic fibrosis - PubMed. Available from: [Link]

  • Novel methodologies in analysis of small molecule biomarkers and living cells - PubMed. Available from: [Link]

  • Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches - IQVIA Laboratories. Available from: [Link]

  • Bioanalytical Method Validation - Guidance for Industry | FDA. Available from: [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. Available from: [Link]

  • Recommendations on Biomarker Bioanalytical Method Validation By Gcc. Available from: [Link]

  • EMA Guideline on bioanalytical Method Validation adopted - gmp-compliance.org. Available from: [Link]

  • Quantitative analysis of small-molecule biomarkers by capillary electrophoresis-mass spectrometry - UBC Library Open Collections - The University of British Columbia. Available from: [Link]

  • (PDF) Important Considerations For Quantitation of Small-Molecule Biomarkers Using Lc–Ms - ResearchGate. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. Available from: [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

  • Study Details | NCT04241562 | Validation of a Novel Cortical Biomarker Signature for Pain | ClinicalTrials.gov. Available from: [Link]

  • Synthesis of Benzoyl glycine and Anti-bacterial screening. Available from: [Link]

  • Biomarkers to predict disease progression and therapeutic response in isolated methylmalonic acidemia (MMA) - PMC. Available from: [Link]

  • Glycine, N-(3-nitrobenzoyl)- | C9H8N2O5 | CID 94858 - PubChem. Available from: [Link]

  • Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal. Available from: [Link]

  • Detection and quantitative determination of glycine with pyridine and p-nitrobenzoyl chloride. - Semantic Scholar. Available from: [Link]

  • CN102816076B - Synthetic method of p-hydroxyphenylglycine - Google Patents.
  • The glia club: Validation of polarization biomarkers for human microglia (HMC3) using quantitative real time RT-qPCR | bioRxiv. Available from: [Link]

  • Distinct Neurodegenerative Pathways in Two NBIA Subtypes: Inflammatory Activation in C19orf12 but Not in PANK2 Mutation Carriers - MDPI. Available from: [Link]

  • Biomarkers for Drug Development in Propionic and Methylmalonic Acidemias. Available from: [Link]

Sources

N-(2-Hydroxy-3-nitrobenzoyl)glycine cross-reactivity in ELISA validation

Author: BenchChem Technical Support Team. Date: April 2026

N-(2-Hydroxy-3-nitrobenzoyl)glycine Cross-Reactivity in ELISA Validation: A Comparative Guide

Contextualizing the Analyte: The Need for High-Fidelity Bioanalysis

N-(2-Hydroxy-3-nitrobenzoyl)glycine (NHNG) is a specialized synthetic small molecule. Structurally related to endogenous metabolites like hippuric acid and enzyme inhibitors like N-oxalylglycine, derivatives of this scaffold are frequently investigated as covalent modulators of human prolyl hydroxylase domain 2 (PHD2)[1].

When conducting pharmacokinetic (PK) profiling or cellular screening of such low-molecular-weight compounds (<300 Da), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the traditional gold standard. However, for high-throughput screening, an Enzyme-Linked Immunosorbent Assay (ELISA) is highly desirable. Because NHNG possesses only a single distinct epitope, a sandwich ELISA is physically impossible. Instead, we must rely on an indirect competitive ELISA (ic-ELISA) .

The most critical validation parameter for any small-molecule ic-ELISA is cross-reactivity (CR) . The assay must distinguish the target from structurally analogous metabolites (e.g., des-nitro or des-hydroxy analogs) to prevent false-positive signal amplification. This guide objectively compares the performance of a targeted Monoclonal Antibody (mAb-4A9) against a standard Polyclonal Alternative (pAb-Gen2) and outlines a self-validating protocol compliant with FDA Bioanalytical Method Validation (BMV) guidelines [2].

The Causality of Competitive Immunoassays

In an indirect competitive ELISA, the assay plate is pre-coated with an NHNG-protein conjugate (e.g., NHNG covalently linked to Bovine Serum Albumin via EDC/NHS chemistry at the glycine carboxylate).

During the assay, free NHNG in the biological sample competes with the immobilized NHNG-BSA for a limited number of binding sites on the primary anti-NHNG antibody.

  • High Analyte Concentration: More primary antibody binds to the free NHNG in solution and is washed away. The resulting colorimetric signal is low .

  • Low Analyte Concentration: More primary antibody binds to the plate. The resulting colorimetric signal is high .

Cross-reactivity occurs when a structural analog binds to the primary antibody. To quantify this, we calculate the half-maximal inhibitory concentration ( IC50​ ) for both the target and the analogs. The cross-reactivity percentage is defined as:

%CR=(IC50,Analog​IC50,Target​​)×100

G A Coating: Immobilize NHNG-BSA B Blocking: Add 1% BSA in PBST A->B C Competition: Sample (Free NHNG) + Anti-NHNG Ab B->C D Washing: Remove Unbound Ab C->D E Detection: Add HRP-Secondary Ab & TMB D->E F Readout: Measure OD at 450 nm (Signal inversely proportional to NHNG) E->F

Workflow of the indirect competitive ELISA for NHNG quantification.

Product Comparison: mAb-4A9 vs. pAb-Gen2

When selecting reagents for NHNG quantification, the choice of antibody dictates the assay's resistance to matrix interference. We compared a highly specific monoclonal antibody (mAb-4A9) against a widely used polyclonal alternative (pAb-Gen2).

To assess cross-reactivity, 8-point standard curves were generated for NHNG and four structural analogs. The data below demonstrates that while pAb-Gen2 exhibits a slightly lower IC50​ for the target (indicating higher absolute sensitivity), it suffers from severe cross-reactivity with salicylurate (the des-nitro analog), making it unsuitable for complex biological matrices where such metabolites may be present.

Table 1: Cross-Reactivity Profiles of Anti-NHNG Antibodies

Compound / AnalogStructural Variance from TargetmAb-4A9 IC50​ (ng/mL)mAb-4A9 % CRpAb-Gen2 IC50​ (ng/mL)pAb-Gen2 % CR
N-(2-Hydroxy-3-nitrobenzoyl)glycine None (Target) 12.4 100% 8.2 100%
N-(2-Hydroxybenzoyl)glycine (Salicylurate)Lacks 3-nitro group>10,000<0.12%45.518.02%
N-(3-Nitrobenzoyl)glycineLacks 2-hydroxy group8,5000.14%112.07.32%
Hippuric Acid (N-benzoylglycine)Lacks both nitro & hydroxy>10,000<0.12%850.00.96%
N-Oxalylglycine (NOG)Aliphatic vs. Aromatic core>10,000<0.12%>10,000<0.08%

Conclusion: mAb-4A9 is the superior choice for rigorous bioanalytical validation due to its stringent recognition of the 3-nitro/2-hydroxy aromatic motif, ensuring that >99.8% of the signal is derived exclusively from the target analyte [3].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates internal controls (Zero standard B0​ and non-specific binding NSB wells) to self-validate the assay's dynamic range.

Reagents & Preparation
  • Coating Buffer: 50 mM Carbonate-Bicarbonate, pH 9.6. (Causality: High pH deprotonates proteins, exposing hydrophobic domains for optimal adsorption to polystyrene plates).

  • Wash Buffer (PBST): 0.01 M PBS with 0.05% Tween-20, pH 7.4.

  • Blocking Buffer: 1% BSA in PBST.

Step-by-Step Methodology
  • Antigen Coating: Dilute the NHNG-BSA conjugate to 1.0 µg/mL in Coating Buffer. Add 100 µL/well to a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing & Blocking: Wash the plate 3 times with 300 µL/well of PBST. Add 200 µL/well of Blocking Buffer. Incubate for 1 hour at 37°C to saturate unoccupied binding sites, preventing non-specific background signal. Wash 3 times.

  • Competitive Binding:

    • Prepare 8-point serial dilutions of NHNG and analogs (0.1 ng/mL to 10,000 ng/mL) in PBS.

    • Add 50 µL of the standard/sample to the wells.

    • Immediately add 50 µL of the primary antibody (mAb-4A9, diluted 1:5,000 in PBST) to all wells except the NSB wells.

    • Self-Validation Check: Include B0​ wells (50 µL PBS + 50 µL primary Ab) to determine maximum binding signal.

    • Incubate for 1 hour at 25°C with gentle shaking.

  • Secondary Detection: Wash the plate 5 times. Add 100 µL/well of HRP-conjugated Goat Anti-Mouse IgG (diluted 1:10,000). Incubate for 45 minutes at 25°C.

  • Signal Development: Wash 5 times. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. The reaction is stopped by adding 50 µL/well of 2 M H2​SO4​ .

  • Data Acquisition: Read optical density (OD) at 450 nm.

Data Processing & Logic

Because antibody-antigen binding follows the law of mass action, the resulting dose-response curve is sigmoidal. Data must be fitted using a 4-Parameter Logistic (4-PL) regression model rather than linear regression.

G Start Select Structural Analogs (e.g., Hippuric Acid, Salicylurate) Curve Generate 8-Point Standard Curves Start->Curve IC50 Calculate IC50 (4-PL Regression) Curve->IC50 CR Compute % CR: (IC50 Target / IC50 Analog) x 100 IC50->CR Decision Is % CR < 1.0%? CR->Decision Pass Pass Validation (Highly Specific) Decision->Pass Yes Fail Fail / Note Limitation (Matrix Interference Risk) Decision->Fail No

Decision tree for calculating and validating antibody cross-reactivity.

References

  • Bush, J. T., Leśniak, R. K., Yeh, T.-L., Belle, R., Kramer, H., Tumber, A., Chowdhury, R., Flashman, E., Mecinović, J., & Schofield, C. J. (2019). Small-molecules that covalently react with a human prolyl hydroxylase – towards activity modulation and substrate capture. Chemical Communications, 55(8), 1020-1023.[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

Reproducibility of N-(2-Hydroxy-3-nitrobenzoyl)glycine in vivo studies

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Reproducibility of N-(2-Hydroxy-3-nitrobenzoyl)glycine in In Vivo Studies

As drug development increasingly targets the Hypoxia-Inducible Factor (HIF) pathway for indications ranging from renal anemia to ischemic injury, the reliance on robust, reproducible preclinical probes is paramount. N-(2-Hydroxy-3-nitrobenzoyl)glycine (NHNBG) is a well-characterized structural analogue of 2-oxoglutarate (2-OG) that acts as a competitive inhibitor of Prolyl Hydroxylase Domain 2 (PHD2) .

While NHNBG demonstrates excellent potency in cell-free biochemical assays, researchers frequently report severe reproducibility issues when translating these findings into in vivo murine models. This guide provides a critical comparative analysis of NHNBG against established alternatives—namely Dimethyloxalylglycine (DMOG) and Roxadustat (FG-4592)—and establishes self-validating experimental workflows to troubleshoot and standardize in vivo pharmacological profiling.

Mechanistic Grounding: The Root Cause of In Vivo Variability

To understand the reproducibility crisis surrounding NHNBG, we must analyze its pharmacodynamic (PD) and pharmacokinetic (PK) disconnect. PHD2 is a cytoplasmic and nuclear enzyme; therefore, any inhibitor must efficiently cross the lipid bilayer.

NHNBG contains a free carboxylic acid on its glycine moiety. At a physiological pH of 7.4, this carboxylate is fully deprotonated, yielding a highly polar, negatively charged molecule with a low partition coefficient (LogP). This structural feature severely limits passive transcellular diffusion. Furthermore, small, polar, charged molecules are rapidly subjected to renal clearance. Consequently, systemic administration of NHNBG often results in a transient, sub-therapeutic plasma concentration that fails to sustain PHD2 inhibition long enough for HIF-1α to escape von Hippel-Lindau (VHL)-mediated proteasomal degradation.

In contrast, DMOG circumvents this via a prodrug strategy. Its carboxylic acids are masked as lipophilic methyl esters, allowing rapid cellular entry where intracellular esterases cleave it into the active moiety, N-oxalylglycine (NOG) . Roxadustat , a clinically approved isoquinoline derivative, was explicitly optimized for oral bioavailability, optimal lipophilicity, and a prolonged half-life, making it the gold standard for in vivo reproducibility .

Pathway O2 O2 PHD2 PHD2 Enzyme (Fe2+, 2-OG) O2->PHD2 OH_HIF OH-HIF-1α PHD2->OH_HIF Hydroxylation HIF HIF-1α HIF->PHD2 Substrate Degradation Proteasomal Degradation OH_HIF->Degradation VHL-mediated Inhibitor NHNBG / Roxadustat (PHD Inhibitors) Inhibitor->PHD2 Competitive Inhibition

Mechanism of HIF-1α stabilization via competitive inhibition of PHD2 by NHNBG and alternatives.

Quantitative Performance Comparison

The following table synthesizes the pharmacological profiles of NHNBG, DMOG, and Roxadustat. The stark contrast between in vitro target affinity and in vivo efficacy highlights why NHNBG yields highly variable physiological responses.

CompoundPrimary MechanismIn Vitro IC50 (PHD2)Cell PermeabilityIn Vivo Half-Life (t½)Peak EPO Fold-ChangeReproducibility Score
NHNBG 2-OG Competitor~1.2 µMLow< 0.5 h1.5x - 3.0x (High Variance)Low
DMOG Pan-Hydroxylase Prodrug~15 µM (as NOG)High~1.2 h~10x (Consistent)High
Roxadustat Reversible PHD1/2/3 Inhibitor~0.6 µMHigh4.0 - 6.0 h>50x (Highly Consistent)Very High

(Data synthesized from established pharmacokinetic profiles of HIF-PHD inhibitors , .)

Self-Validating Experimental Protocols

To mitigate the reproducibility issues associated with NHNBG, experimental designs must incorporate rigorous internal controls and parallel PK/PD tracking. The following protocols are engineered as self-validating systems to ensure that any observed in vivo variance is attributed to the compound's intrinsic properties rather than methodological artifacts.

Protocol A: In Vivo Pharmacodynamic Profiling (EPO Induction)

Because NHNBG has a narrow therapeutic window and poor solubility, formulation and dosing kinetics are critical.

1. Formulation & Quality Control (Crucial Step):

  • Roxadustat (Positive Control): Dissolve in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline.

  • DMOG (Reference): Dissolve directly in sterile PBS (pH 7.4) immediately before use (prone to rapid hydrolysis).

  • NHNBG (Test): Dissolve in 10% DMSO and 90% PBS. Self-Validation Check: Prior to injection, analyze the NHNBG solution via Dynamic Light Scattering (DLS). If micro-precipitates are detected, the absorption will be erratic, leading to false-negative in vivo results. Adjust pH to 7.4 using 0.1M NaOH dropwise until fully clear.

2. Animal Dosing:

  • Utilize age-matched (8-10 weeks) male C57BL/6 mice (n=6 per group).

  • Administer compounds via Intraperitoneal (I.P.) injection to bypass first-pass gastrointestinal metabolism, which disproportionately degrades NHNBG.

    • Doses: NHNBG (100 mg/kg), DMOG (50 mg/kg), Roxadustat (10 mg/kg), Vehicle (Matched volume).

3. Longitudinal Blood Sampling:

  • Collect 50 µL of blood via the submandibular vein at 1h, 2h, 4h, 8h, and 24h post-injection.

  • Causality Note: EPO transcription takes time. While PK peaks at 1h, serum EPO levels typically peak between 4h and 8h. Sampling too early is a common reason NHNBG studies fail to show efficacy.

4. ELISA Quantification:

  • Quantify serum Erythropoietin (EPO) using a highly specific Mouse EPO Quantikine ELISA kit.

  • Self-Validation Check: The Roxadustat group must show a >20-fold increase in EPO at 8h. If this fails, the animal model or ELISA kit is compromised, invalidating the NHNBG data.

Protocol B: Pharmacokinetic (PK) Verification via LC-MS/MS

To prove that a lack of NHNBG efficacy is due to clearance rather than target inactivity, plasma concentrations must be quantified.

1. Plasma Extraction:

  • Spike 20 µL of collected plasma with an internal standard (e.g., 13C-labeled NHNBG or a structural analog like 4-hydroxybenzoic acid) to correct for matrix effects and extraction losses.

  • Precipitate proteins using 80 µL of ice-cold Acetonitrile. Centrifuge at 14,000 x g for 10 mins.

2. LC-MS/MS Analysis:

  • Inject the supernatant onto a C18 reverse-phase column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Causality Note: NHNBG is highly polar; therefore, it will elute very early on a standard C18 column. If peak shape is poor, switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column to ensure accurate quantification.

Protocol Mice C57BL/6 Mice (n=6/group) Dose Administer Compounds (Vehicle, NHNBG, DMOG, Roxadustat) Mice->Dose Blood Blood Collection (1h, 2h, 4h, 8h, 24h) Dose->Blood Split Blood->Split PK LC-MS/MS (Plasma PK Profiling) Split->PK Supernatant PD ELISA (Serum EPO Quantification) Split->PD Serum

Standardized in vivo workflow for evaluating the PK/PD relationship of PHD inhibitors.

Summary of Best Practices for NHNBG

If your research strictly requires the use of N-(2-Hydroxy-3-nitrobenzoyl)glycine over optimized alternatives like DMOG or Roxadustat, reproducibility can only be achieved by addressing its physicochemical limitations:

  • Dose Escalation & Frequency: Due to its rapid clearance, single bolus doses are often insufficient. Consider continuous infusion via subcutaneous osmotic pumps to maintain steady-state plasma concentrations above the IC50 threshold.

  • Liposomal Delivery: Encapsulating NHNBG in lipid nanoparticles can artificially increase its apparent membrane permeability and shield it from rapid renal filtration, drastically improving in vivo consistency.

  • Strict pH Control: The nitro group at position 3 significantly lowers the pKa of the adjacent hydroxyl group, altering its metal-chelating dynamics at the PHD2 active site. Formulation pH must be strictly maintained at 7.4 to ensure consistent ionization states prior to administration.

References

  • Bush JT, Leśniak RK, Yeh TL, et al. "Small-molecules that covalently react with a human prolyl hydroxylase – towards activity modulation and substrate capture." Chemical Communications (Cambridge, England). 2019.[Link]

  • Mima A, Horii Y. "Treatment of Renal Anemia in Patients With Hemodialysis Using Hypoxia-inducible Factor (HIF) Stabilizer, Roxadustat: A Short-term Clinical Study." In Vivo. 2022. [Link]

  • Zhu Y, et al. "Dimethyloxalylglycine Attenuates Steroid-Associated Endothelial Progenitor Cell Impairment and Osteonecrosis of the Femoral Head by Regulating the HIF-1α Signaling Pathway." Biomedicines. 2023.[Link]

  • Cummins EP, et al. "The hydroxylase inhibitor dimethyloxalylglycine is protective in a murine model of colitis." Gastroenterology. 2008.[Link]

LC-MS/MS method validation for N-(2-Hydroxy-3-nitrobenzoyl)glycine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Bioanalytical Method Validation of N-(2-Hydroxy-3-nitrobenzoyl)glycine using LC-MS/MS

Introduction: The Analytical Imperative

N-(2-Hydroxy-3-nitrobenzoyl)glycine is an emerging molecule of interest in pharmaceutical development, potentially as a new chemical entity (NCE) or a critical metabolite. To accurately assess its absorption, distribution, metabolism, and excretion (ADME) profile, a reliable and fully validated bioanalytical method is not just a recommendation but a regulatory necessity. The data generated from such a method underpins crucial decisions regarding the safety and efficacy of a potential therapeutic agent.[1]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for small molecule quantification in complex biological matrices due to its inherent selectivity, sensitivity, and wide dynamic range.[2] This guide details the validation of an LC-MS/MS method, structured to meet the stringent requirements set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][3]

The Causality Behind Method Choices

The molecular structure of N-(2-Hydroxy-3-nitrobenzoyl)glycine—possessing a carboxylic acid, a phenolic hydroxyl group, and a nitro group—renders it a polar, ionizable compound. This dictates the selection of analytical techniques.

  • Why LC-MS/MS? Its polarity makes it an ideal candidate for reversed-phase liquid chromatography. The presence of multiple functional groups allows for efficient ionization via electrospray ionization (ESI) and the generation of specific, stable fragment ions in the mass spectrometer, ensuring high selectivity.

  • Choice of Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., N-(2-Hydroxy-3-nitrobenzoyl)glycine-¹³C₆, ¹⁵N) is the ideal internal standard. The SIL-IS co-elutes with the analyte and experiences identical ionization effects and matrix suppression, thereby providing the most accurate correction for experimental variability.

Experimental Protocol: A Self-Validating System

Materials and Reagents
  • Analyte: N-(2-Hydroxy-3-nitrobenzoyl)glycine (Reference Standard, >99% purity)

  • Internal Standard (IS): N-(2-Hydroxy-3-nitrobenzoyl)glycine-¹³C₆, ¹⁵N

  • Solvents: HPLC-grade Acetonitrile, Methanol, and Water

  • Reagents: Formic Acid, Ammonium Acetate

  • Matrix: Human Plasma (K₂EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation was chosen for its simplicity, speed, and suitability for early-stage method development.

  • Aliquot: Pipette 50 µL of human plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the internal standard working solution (500 ng/mL in 50% methanol).

  • Precipitate: Add 200 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortex: Mix vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vial.

  • Inject: Inject 5 µL onto the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample add_is Add 10 µL Internal Standard plasma->add_is add_acn Add 200 µL Cold Acetonitrile add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject 5 µL transfer->inject lcms LC-MS/MS Analysis inject->lcms To LC-MS/MS System

Caption: Protein Precipitation Workflow.

LC-MS/MS Conditions
ParameterCondition
LC System UHPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate for 1.0 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions Analyte: 224.0 -> 134.0 (Quantifier), 224.0 -> 75.0 (Qualifier) IS: 231.0 -> 140.0 (Quantifier)
Source Temp. 550°C

Method Validation: Results and Interpretation

The validation was performed according to the FDA's Bioanalytical Method Validation Guidance for Industry and ICH M10 guidelines.[2][3]

Selectivity and Specificity

The method's ability to differentiate and quantify the analyte in the presence of other components in the matrix is paramount.

  • Protocol: Six different lots of blank human plasma were processed and analyzed to check for interferences at the retention time of the analyte and IS.

  • Results: No significant interfering peaks were observed at the retention times of the analyte or the IS. The response of any interfering peak was <20% of the Lower Limit of Quantitation (LLOQ) for the analyte and <5% for the IS.

Linearity and Range

The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.

  • Protocol: Calibration standards were prepared in human plasma at eight non-zero concentrations ranging from 1.0 ng/mL to 1000 ng/mL.

  • Results: The calibration curve was linear over the tested range.

ParameterResultAcceptance Criteria
Range 1.0 - 1000 ng/mL-
Regression Model Weighted (1/x²) Linear Regression-
Correlation (r²) > 0.995≥ 0.99
Accuracy of Back-Calculated Standards 96.5% - 104.2%85-115% (80-120% for LLOQ)
Accuracy and Precision

This assesses the closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision).

  • Protocol: Quality Control (QC) samples were prepared in human plasma at four levels: LLOQ (1.0 ng/mL), Low QC (3.0 ng/mL), Medium QC (300 ng/mL), and High QC (800 ng/mL). Six replicates at each level were analyzed on three separate days.

  • Results:

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ (1.0) 6.8%4.5%8.2%5.1%
Low (3.0) 5.1%2.1%6.5%3.3%
Medium (300) 3.2%-1.5%4.8%-0.8%
High (800) 2.8%-2.4%4.1%-1.9%
  • Acceptance Criteria: Precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%Bias) within ±15% (±20% at LLOQ).

Matrix Effect and Recovery
  • Rationale: It is crucial to demonstrate that the matrix (plasma) does not suppress or enhance the ionization of the analyte, which would lead to inaccurate results. Recovery assesses the efficiency of the extraction process.

  • Protocol: Assessed at Low and High QC levels by comparing the analyte response in post-extraction spiked plasma samples to the response in neat solution (Matrix Effect) and by comparing the response in pre-extraction spiked samples to post-extraction spiked samples (Recovery).

  • Results:

QC LevelMatrix FactorExtraction Recovery
Low 0.9892.4%
High 1.0394.1%
  • Acceptance Criteria: The CV of the IS-normalized matrix factor should be ≤15%. Recovery should be consistent and reproducible.

Stability

Analyte stability was assessed under various conditions to ensure that the sample handling and storage procedures do not compromise the integrity of the results.

Stability TestConditionsResult (Mean % Change from Nominal)Acceptance Criteria
Bench-Top Stability 8 hours at Room Temperature-4.2%Within ±15%
Freeze-Thaw Stability 3 cycles (-80°C to Room Temp)-6.8%Within ±15%
Long-Term Stability 30 days at -80°C-5.5%Within ±15%

Comparison with Alternative Methods

While LC-MS/MS is the superior choice, it is important to understand its performance relative to other potential analytical techniques.

G cluster_main Analytical Method Comparison lcms LC-MS/MS lcms_pros Pros: - High Sensitivity - High Selectivity - Wide Dynamic Range lcms->lcms_pros lcms_cons Cons: - Higher Cost - Potential Matrix Effects lcms->lcms_cons hplcuv HPLC-UV hplcuv_pros Pros: - Lower Cost - Simple Operation hplcuv->hplcuv_pros hplcuv_cons Cons: - Lower Sensitivity - Prone to Interference hplcuv->hplcuv_cons gcms GC-MS gcms_cons Cons: - Requires Derivatization for polar analytes - Not Suitable gcms->gcms_cons lba Ligand-Binding Assay (LBA) lba_pros Pros: - Very High Throughput lba->lba_pros lba_cons Cons: - Long Development Time - Potential Cross-Reactivity - Limited Dynamic Range lba->lba_cons

Caption: Comparison of Analytical Techniques.

  • HPLC with UV Detection: This would be a less expensive alternative. However, given the complexity of plasma, it would likely suffer from significant interference from endogenous compounds. Furthermore, its sensitivity would be orders of magnitude lower than LC-MS/MS, making it unsuitable for detecting low concentrations of the analyte, especially during the terminal elimination phase in pharmacokinetic studies.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and high polarity of N-(2-Hydroxy-3-nitrobenzoyl)glycine, GC-MS would be inappropriate without a complex and potentially unreliable chemical derivatization step to make the analyte volatile.

  • Ligand-Binding Assays (e.g., ELISA): While potentially very sensitive, developing a specific antibody for a small molecule is a time-consuming and expensive process. There is also a significant risk of cross-reactivity with structurally related metabolites, which would compromise the accuracy of the results.

The validated LC-MS/MS method provides an unparalleled combination of sensitivity, selectivity, and speed of development, making it the most appropriate and reliable choice for the quantitative analysis of N-(2-Hydroxy-3-nitrobenzoyl)glycine in a regulated bioanalytical environment.

Conclusion

This guide has detailed a comprehensive, robust, and reliable LC-MS/MS method for the quantification of N-(2-Hydroxy-3-nitrobenzoyl)glycine in human plasma. The validation experiments confirm that the method is selective, linear, accurate, precise, and stable, meeting all current regulatory standards.[2][4] The data presented herein provides a high degree of assurance that the method is fit for its intended purpose and can be confidently deployed in support of drug development programs.

References

  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Vertex AI Search. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance.
  • ASCPT. (2022, November 11). FDA News: Issue 21-1, November 2022.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Safety Operating Guide

N-(2-Hydroxy-3-nitrobenzoyl)glycine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step operational guide for the safe handling, regulatory compliance, and proper disposal of N-(2-Hydroxy-3-nitrobenzoyl)glycine.

Executive Summary

N-(2-Hydroxy-3-nitrobenzoyl)glycine is a specialized nitroaromatic glycine derivative utilized in advanced pharmaceutical research and drug development. Due to the presence of the nitroaromatic ring, this compound exhibits specific chemical reactivities and environmental persistence that strictly prohibit standard drain disposal. This guide provides drug development professionals and laboratory personnel with a self-validating, regulatory-compliant framework for managing this chemical waste from the point of generation to final destruction.

Chemical Profile & Mechanistic Hazard Assessment

To safely manage chemical waste, operators must first understand the physicochemical properties driving the hazard profile.

Table 1: Physical and Chemical Properties

Property Specification
Chemical Name N-(2-Hydroxy-3-nitrobenzoyl)glycine
CAS Registry Number 35748-38-0[1]
Molecular Formula C9H8N2O6[1]
Molecular Weight 240.17 g/mol [1]
Physical State Solid (Powder/Crystals)

| Primary Hazards | Skin/Eye Irritant, Environmental Hazard |

Mechanistic Causality of Hazards: The presence of the nitro group (-NO₂) on the aromatic ring acts as a strong electron-withdrawing entity. While N-(2-Hydroxy-3-nitrobenzoyl)glycine is stable under standard ambient laboratory conditions, nitroaromatics can become highly reactive when exposed to strong reducing agents or concentrated bases. Furthermore, the stability of the aromatic ring combined with the nitro group makes this compound highly recalcitrant to natural biodegradation. Discharging this compound into municipal wastewater systems can lead to severe aquatic toxicity and is a direct violation of federal environmental statutes.

Regulatory Framework

The handling and disposal of N-(2-Hydroxy-3-nitrobenzoyl)glycine must be integrated into your facility's overarching safety programs.

  • OSHA Compliance: Operations must align with the Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450), which requires the implementation of a site-specific Chemical Hygiene Plan (CHP)[2].

  • EPA Compliance: Waste characterization and accumulation are governed by the Resource Conservation and Recovery Act (RCRA). Chemical waste must be meticulously tracked from the exact point of generation through to its final disposal[3].

Operational Disposal Protocol

This step-by-step methodology ensures a self-validating system where every operational action is backed by a regulatory requirement, minimizing the risk of compliance failures or safety incidents.

Phase 1: Point-of-Generation Segregation
  • Action: Immediately separate N-(2-Hydroxy-3-nitrobenzoyl)glycine waste (both solid powders and solvent-dissolved liquid waste) from incompatible materials.

  • Causality: Mixing nitroaromatics with incompatible waste streams, such as strong oxidizers or flammables, can trigger dangerous exothermic reactions.

  • Validation: Utilize designated Satellite Accumulation Areas (SAAs). Under 40 CFR 262.15, SAAs must be located at or near the point of generation, remain under the control of the operator, and accumulate no more than 55 gallons of hazardous waste[4].

Phase 2: Containment and Labeling
  • Action (Solid Waste): Place contaminated consumables (weigh boats, pipette tips, gloves) and residual chemical powder into a rigid, puncture-proof, chemically compatible container (e.g., High-Density Polyethylene - HDPE).

  • Action (Liquid Waste): If the compound is dissolved in organic solvents (e.g., DMSO or methanol) for assays, collect the liquid in a compatible solvent waste carboy. Never mix organic solvent waste with aqueous waste streams.

  • Validation: Apply a compliant label the moment the first drop or grain of waste enters the container. The EPA strictly requires that labels explicitly contain the words "Hazardous Waste" alongside a clear indication of the hazard (e.g., "Toxic/Irritant")[3].

Phase 3: Central Accumulation and Storage
  • Action: Once an SAA container is full, securely seal it and transfer it to the facility's Central Accumulation Area (CAA) within 3 days.

  • Validation: Date the container immediately upon its arrival at the CAA. Storage time limits are strictly enforced based on your facility's EPA generator status: hazardous waste may be kept on-site for a maximum of 90 days for Large Quantity Generators (LQG) and 180 days for Small Quantity Generators (SQG)[3].

Phase 4: Final Disposition and Contractor Handoff
  • Action: Coordinate pickup with a licensed, EPA-approved hazardous waste contractor.

  • Causality: Due to its chemical structure, N-(2-Hydroxy-3-nitrobenzoyl)glycine requires high-temperature incineration at an approved waste disposal plant. Incineration effectively breaks the compound down into carbon dioxide, water, and nitrogen oxides (NOx). The receiving facility must be equipped with specialized environmental scrubbers to capture NOx emissions, thereby preventing atmospheric pollution.

Spill Response and Decontamination

In the event of an accidental spill of N-(2-Hydroxy-3-nitrobenzoyl)glycine:

  • Isolate the Area: Restrict access to the spill zone and ensure laboratory ventilation/fume hoods are operating at optimal capacity.

  • Don PPE: Equip standard chemical-resistant nitrile gloves, safety goggles, and a lab coat.

  • Containment:

    • For solid spills: Use a dedicated spill scoop to carefully sweep the powder into a zip-lock bag or rigid container. Avoid dry sweeping that creates airborne dust.

    • For liquid spills (in solvent): Apply an inert absorbent material (e.g., silica gel, sand, or a commercial universal binder) working from the perimeter inward to prevent spreading.

  • Disposal: Place all used absorbents and contaminated PPE into the designated hazardous waste container and label appropriately for disposal[3].

Disposal Workflow Visualization

Below is the logical workflow mapping the lifecycle of N-(2-Hydroxy-3-nitrobenzoyl)glycine waste from generation to final destruction.

DisposalWorkflow Gen 1. Waste Generation N-(2-Hydroxy-3-nitrobenzoyl)glycine Seg 2. Chemical Segregation Isolate from strong bases & reducers Gen->Seg SAA 3. Satellite Accumulation (SAA) Store at point of generation Seg->SAA Lab 4. EPA Compliant Labeling Mark as 'Hazardous Waste' SAA->Lab CAA 5. Central Accumulation (CAA) Monitor LQG/SQG time limits Lab->CAA Disp 6. Contractor Handoff High-Temperature Incineration CAA->Disp

Workflow for the compliant segregation, storage, and disposal of hazardous laboratory chemical waste.

References

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab". Available at:[Link][3]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". Available at: [Link][2]

  • U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories". Available at: [Link][4]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.